Ensulizole (Standard)
Descripción
Ensulizole, also known as 2-phenylbenzimidazole-5-sulfonic acid, is a water-soluble sunscreen agent that absorbs strongly at UV-B wavelengths. It is commonly found in cosmetic products and sunscreen formulas in combination with other UV filter compounds due to its minimal protection against UV-A wavelengths. Due to its water solubility, ensulizole is commonly used in products formulated to feel light and less oily. It was demonstrated by studies that ensulizole treatment provided protection against cyclobutane pyrimidine dimers and photosensitized the formation of oxidized guanine bases after UV-A or UV-B exposure. According to the FDA, the maximal approved concentration of ensulizole is 148 mM although concentrations ranging between 74 and 148mM can be found in commercial sunscreen products.
ENSULIZOLE is a small molecule drug with a maximum clinical trial phase of II.
sunscreening agent; structure in first source
Propiedades
IUPAC Name |
2-phenyl-3H-benzimidazole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJGUGAGLDPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038852 | |
| Record name | Ensulizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Ensulizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
27503-81-7 | |
| Record name | 2-Phenylbenzimidazole-5-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27503-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ensulizole [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ensulizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ensulizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENSULIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YQ9DI1W42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>300, decomposes at 410 | |
| Record name | Ensulizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Phenylbenzimidazole Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of phenylbenzimidazole sulfonic acid, a prominent UVB filter in the pharmaceutical and cosmetic industries. This document details the primary synthetic methodologies, experimental protocols, and purification techniques, supported by quantitative data and process visualizations to aid researchers and professionals in drug development and related fields.
Introduction
Phenylbenzimidazole sulfonic acid, also known as Ensulizole, is a water-soluble organic compound valued for its strong absorption of UVB radiation. Its synthesis is primarily achieved through two principal routes: the direct sulfonation of 2-phenylbenzimidazole and the condensation of 3,4-diaminobenzenesulfonic acid with benzaldehyde. The choice of synthetic pathway often depends on factors such as desired purity, yield, and environmental considerations. This guide will explore both methods in detail.
Synthetic Pathways
There are two primary pathways for the synthesis of phenylbenzimidazole sulfonic acid. The following sections provide a detailed description of each method.
Method 1: Direct Sulfonation of 2-Phenylbenzimidazole
This widely used method involves the electrophilic aromatic substitution of 2-phenylbenzimidazole with a sulfonating agent, typically concentrated sulfuric acid. The reaction proceeds by the introduction of a sulfonic acid group onto the benzimidazole ring.
A significant challenge in this method is the potential formation of isomeric byproducts, particularly 2-phenylbenzimidazole-4-sulfonic acid, which can be difficult to separate from the desired 2-phenylbenzimidazole-5-sulfonic acid.[1] Reaction conditions, such as temperature and the use of catalysts, can be optimized to favor the formation of the desired isomer and improve overall yield and purity.[2]
Method 2: Condensation of 3,4-Diaminobenzenesulfonic Acid with Benzaldehyde
An alternative route to phenylbenzimidazole sulfonic acid involves the condensation reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde. This method can offer advantages in terms of regioselectivity, potentially reducing the formation of unwanted isomers.[3][4] The reaction is typically carried out in an aqueous solution at a controlled pH.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data associated with the two primary synthesis methods, providing a basis for comparison.
| Parameter | Method 1: Direct Sulfonation | Method 2: Condensation | Reference |
| Starting Materials | 2-Phenylbenzimidazole, Concentrated Sulfuric Acid | 3,4-Diaminobenzenesulfonic Acid, Benzaldehyde, Sodium Metabisulfite | [3][4][5] |
| Key Reagent Molar Ratio | 2-Phenylbenzimidazole : Sulfuric Acid (approx. 1:7.4) | 3,4-Diaminobenzenesulfonic Acid : Benzaldehyde (approx. 1:1.08) | [4][5] |
| Reaction Temperature | 40-85°C | 60-80°C | [3][5] |
| Typical Yield | 91.1% | High | [3][5] |
| Purity of Crude Product | 93.4% (with 6.25% isomer) | High | [3][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol for Method 1: Direct Sulfonation of 2-Phenylbenzimidazole
Materials:
-
2-Phenylbenzimidazole (40 g, 0.206 mol)
-
Concentrated Sulfuric Acid (150 g, 1.53 mol)
-
Deionized Water
Procedure:
-
In a suitable reaction vessel, carefully add 40 g of 2-phenylbenzimidazole to 150 g of concentrated sulfuric acid in five portions, maintaining the temperature between 40-50°C.[5]
-
After the addition is complete, heat the reaction mixture to 85°C.[5]
-
Maintain the reaction at 85°C until the concentration of 2-phenylbenzimidazole is less than 1%, as monitored by a suitable analytical technique (e.g., HPLC).[5]
-
Cool the reaction mixture and slowly add it to 300 g of water with stirring.
-
Heat the resulting suspension to 80°C and stir for 1 hour.[5]
-
Filter the hot suspension to collect the crude product.
-
Wash the filter cake with 200 g of hot water (80°C), stirring for 1 hour, and filter again.[5]
-
Dry the purified product under vacuum to yield 2-phenylbenzimidazole-5-sulfonic acid.[5]
Protocol for Method 2: Condensation of 3,4-Diaminobenzenesulfonic Acid with Benzaldehyde
Materials:
-
3,4-Diaminobenzenesulfonic Acid (1.0 mol)
-
Benzaldehyde (116 g, 1.08 mol)
-
Sodium Metabisulfite (Na₂S₂O₅) (200 g)
-
Sodium Hydroxide (45-50% solution)
-
Deionized Water (1250 mL)
-
Oxidizing agent (e.g., potassium permanganate) and activated carbon for further purification (optional).
Procedure:
-
To 1250 mL of water, add 1.0 mol of 3,4-diaminobenzenesulfonic acid.
-
Adjust the pH to 5.5 by the dropwise addition of a 45-50% sodium hydroxide solution to achieve a clear solution.[4]
-
Add 200 g of sodium metabisulfite to the solution.
-
Heat the mixture to 60°C.[4]
-
Gradually add 116 g (1.08 mol) of benzaldehyde to the reaction mixture.[4]
-
Maintain the reaction at 60-80°C for 0.5-2 hours.[3]
-
Monitor the reaction for completion using a suitable analytical method (e.g., HPLC, TLC).[3]
-
Upon completion, cool the reaction mixture and acidify to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
For higher purity, the product can be redissolved in dilute sodium hydroxide, treated with an oxidizing agent and activated carbon, filtered, and reprecipitated by acidification.
Purification
Post-synthesis purification is critical to achieve the high purity required for pharmaceutical and cosmetic applications. Common purification techniques include:
-
Precipitation and Washing: As described in the experimental protocols, precipitating the product from the reaction mixture by adding it to water, followed by thorough washing, is an effective initial purification step.[1][5]
-
Recrystallization: This technique can be employed to achieve higher purity by dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling.[1]
-
Decolorization: Treatment with activated carbon and an oxidizing agent like potassium permanganate can be used to remove colored impurities, resulting in a white final product suitable for cosmetic use.
Process Visualization
The following diagrams illustrate the logical workflow for the synthesis and purification of phenylbenzimidazole sulfonic acid.
Caption: Workflow for the synthesis of phenylbenzimidazole sulfonic acid via direct sulfonation.
Caption: Workflow for the synthesis of phenylbenzimidazole sulfonic acid via condensation.
References
- 1. Phenylbenzimidazole sulphonic acid | Benchchem [benchchem.com]
- 2. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 3. CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production - Google Patents [patents.google.com]
- 4. US6888005B2 - 2-phenylbenzimidazole-5-sulphonic acid from isolated 3,4-diaminobenzenesulphonic acid and use thereof in cosmetic preparations - Google Patents [patents.google.com]
- 5. 2-Phenylbenzimidazole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
Investigating the Generation of Reactive Oxygen Species by Ensulizole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensulizole (2-phenylbenzimidazole-5-sulfonic acid), a water-soluble UVB filter, is widely utilized in sunscreen formulations for its efficacy in absorbing high-energy solar radiation. However, a growing body of evidence indicates that upon absorption of ultraviolet (UV) radiation, Ensulizole can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanisms underlying Ensulizole-induced ROS production, the resultant cellular damage, and the experimental methodologies employed for its investigation. This document is intended to serve as a resource for researchers in the fields of dermatology, pharmacology, and drug development, offering insights into the photochemical properties of this common sunscreen agent.
Introduction
While providing protection against the immediate damaging effects of UVB radiation, such as erythema, the photosensitizing properties of certain sunscreen agents like Ensulizole are a subject of ongoing research. The generation of ROS by these compounds can paradoxically contribute to oxidative stress in the skin, a key factor in photoaging and photocarcinogenesis. Understanding the mechanisms and quantifying the extent of ROS production by Ensulizole is therefore critical for a complete assessment of its safety and efficacy.
Mechanism of ROS Generation by Ensulizole
Upon absorption of UVA and UVB radiation, Ensulizole is excited to a singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state of Ensulizole can then initiate photochemical reactions that generate ROS through two primary mechanisms, known as Type I and Type II photosensitization.[1][2][3]
-
Type I Photosensitization: The excited Ensulizole molecule can react directly with substrate molecules (e.g., lipids, proteins, or DNA) through electron or hydrogen transfer, generating radical ions or free radicals. These radicals can subsequently react with molecular oxygen to produce superoxide anions (O₂•⁻) and other ROS.[3]
-
Type II Photosensitization: The excited triplet state of Ensulizole can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[1][3]
The generated ROS, including singlet oxygen, superoxide anion, and hydroxyl radicals, can then inflict damage on various cellular components.[2]
Cellular Consequences of Ensulizole-Induced ROS
The ROS generated by photoactivated Ensulizole can lead to a range of detrimental cellular effects:
-
DNA Damage: Ensulizole has been shown to photosensitize the formation of oxidized guanine bases in DNA, a form of oxidative DNA damage.[1][4] This type of lesion is mutagenic and can contribute to the initiation of skin cancers.
-
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process can disrupt membrane integrity and function.
-
Protein Oxidation: Amino acid residues in proteins are susceptible to oxidation by ROS, which can lead to loss of protein function and cellular dysregulation.
Quantitative Analysis of Ensulizole-Induced ROS Production
Illustrative Data
The following tables present hypothetical yet plausible quantitative data to illustrate the dose-dependent generation of ROS by Ensulizole upon UV exposure. These values are for demonstrative purposes and should be experimentally determined.
Table 1: Dose-Dependent ROS Generation by Ensulizole in HaCaT Keratinocytes (DCFDA Assay)
| Ensulizole Concentration (µM) | UVA Dose (J/cm²) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| 0 (Control) | 10 | 100 ± 15 | 1.0 |
| 50 | 10 | 250 ± 25 | 2.5 |
| 100 | 10 | 450 ± 30 | 4.5 |
| 200 | 10 | 700 ± 50 | 7.0 |
Table 2: Singlet Oxygen Quantum Yield of Ensulizole
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
| Ensulizole | Phosphate Buffer (pH 7.4) | Data not available in literature |
| Rose Bengal (Reference) | Ethanol | 0.75 |
Note: The singlet oxygen quantum yield for Ensulizole is a critical parameter that requires experimental determination.
Signaling Pathways Activated by Ensulizole-Induced ROS
The oxidative stress induced by Ensulizole-generated ROS can activate several intracellular signaling pathways, ultimately leading to cellular responses such as inflammation and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
ROS are known activators of the MAPK signaling cascades, including the p38 and c-Jun N-terminal kinase (JNK) pathways. Activation of these pathways is implicated in stress responses and apoptosis.
Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. ROS can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
Intrinsic Apoptosis Pathway
Sustained oxidative stress can lead to mitochondrial dysfunction and the initiation of the intrinsic pathway of apoptosis, involving the release of cytochrome c and the activation of a caspase cascade.
Experimental Protocols
Detection of Intracellular ROS using DCFDA Assay
This protocol describes the measurement of general oxidative stress in cultured cells, such as human keratinocytes (HaCaT), upon exposure to Ensulizole and UV radiation.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Ensulizole
-
UVA/UVB light source
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed HaCaT cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Treat the cells with various concentrations of Ensulizole in PBS for 1 hour.
-
Expose the cells to a controlled dose of UVA or UVB radiation.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Identification of Specific ROS using Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy with spin trapping is a highly specific method for the detection and identification of short-lived radical species.
Materials:
-
Ensulizole solution
-
Spin trap (e.g., DMPO for superoxide and hydroxyl radicals, TEMP for singlet oxygen)
-
UVA/UVB light source
-
ESR spectrometer
Procedure:
-
Prepare a solution of Ensulizole in a suitable solvent (e.g., phosphate buffer).
-
Add the spin trapping agent to the solution.
-
Transfer the solution to a quartz flat cell suitable for ESR measurements.
-
Place the cell in the cavity of the ESR spectrometer.
-
Irradiate the sample with a UVA/UVB source while simultaneously recording the ESR spectrum.
-
Analyze the resulting spectrum to identify the characteristic hyperfine splitting patterns of the spin adducts, which are indicative of the specific ROS trapped.
Conclusion
The generation of reactive oxygen species by Ensulizole upon UV exposure is a significant aspect of its photochemical behavior. This technical guide has outlined the fundamental mechanisms, cellular consequences, and experimental approaches to investigate this phenomenon. While Ensulizole is an effective UVB absorber, its potential to induce oxidative stress warrants careful consideration in the formulation of photoprotective products. Further research, particularly in obtaining quantitative data on ROS production under various conditions, is essential for a comprehensive understanding of the risk-benefit profile of Ensulizole in sunscreen applications.
References
Preliminary In Vitro Biological Effects of Ensulizole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensulizole (2-phenylbenzimidazole-5-sulfonic acid) is a water-soluble UVB filter commonly used in sunscreen formulations. While primarily acting as a protective agent against harmful ultraviolet radiation, preliminary in vitro studies have explored its broader biological effects. This technical guide provides an in-depth overview of the key in vitro findings related to Ensulizole's genotoxicity, phototoxicity, and its impact on cellular signaling pathways.
Data Presentation
Genotoxicity and Phototoxicity Studies
A battery of in vitro tests has been conducted to assess the genotoxic and phototoxic potential of Ensulizole. The results are summarized below.
| Assay | Cell Line | Concentration Range | Metabolic Activation (S9) | Results | Conclusion | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | Not specified in available abstracts | With and Without | No increase in revertant colonies | Non-mutagenic | Herbold, 1992[1] |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) | 2.8, 3.8, and 5 µL/mL | With and Without | No statistically significant increase in chromosome aberrations | Non-clastogenic | Putman and Morris, 1991[1] |
| 3T3 Neutral Red Uptake (NRU) Phototoxicity Test | BALB/c mouse fibroblast 3T3 | 391–50,000 mg/L | Not Applicable | Photoirritation Factor (PIF) = 1.4 | Non-phototoxic | (SCCP 2006)[1] |
Photosensitized DNA Damage
Upon exposure to UVA and UVB radiation, Ensulizole has been shown to act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.
| Endpoint | Experimental Condition | Key Findings | Reference |
| Oxidized Guanine Formation | In vitro (isolated DNA) and in cellulo with UVA/UVB irradiation | Photosensitized the formation of oxidized guanines. | Bastien et al., 2010[1] |
| DNA Strand Breaks | In vitro (isolated DNA) with UVA/UVB irradiation | Induced DNA strand breaks. | Bastien et al., 2010[1] |
| Cyclobutane Pyrimidine Dimer (CPD) Formation | In cellulo with UVB exposure | Protected against the formation of CPDs. | Bastien et al., 2010[1] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.
Methodology:
-
Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed in the presence and absence of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of Ensulizole on a minimal agar plate containing a trace amount of histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Mammalian Chromosomal Aberration Test
This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their stable karyotype and high growth rate.
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.
-
Exposure: CHO cell cultures are treated with different concentrations of Ensulizole.
-
Cell Harvest: After a suitable treatment period, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.
-
Chromosome Preparation: The cells are harvested, treated with a hypotonic solution, and fixed. Chromosome spreads are then prepared on microscope slides.
-
Analysis: The slides are stained, and metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges. A statistically significant, dose-related increase in the frequency of aberrant cells indicates clastogenic activity.
3T3 Neutral Red Uptake (NRU) Phototoxicity Test
This assay is used to identify the phototoxic potential of a substance, which is a toxic response elicited by the substance upon exposure to light.
Methodology:
-
Cell Line: BALB/c 3T3 mouse fibroblasts are used.
-
Exposure: Two sets of 96-well plates containing 3T3 cells are prepared. Both sets are treated with a range of concentrations of Ensulizole.
-
Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar light (UVA), while the other plate is kept in the dark.
-
Incubation: The cells are incubated for a further 24 hours.
-
Viability Assessment: The viability of the cells is determined using the neutral red uptake assay. Neutral red is a vital dye that is taken up and stored in the lysosomes of viable cells.
-
Analysis: The concentration at which the substance reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated conditions. The Photo-Irritation-Factor (PIF) is calculated by dividing the IC50 without UV by the IC50 with UV. A PIF greater than 5 is generally considered to indicate phototoxic potential.
Signaling Pathways and Experimental Workflows
Photosensitized DNA Damage and Potential Cellular Response
Upon exposure to UV radiation, Ensulizole can absorb photons and transition to an excited state. This excited molecule can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. These ROS can subsequently damage cellular components, including DNA, primarily by oxidizing guanine bases to form 8-oxoguanine (8-oxoG) and inducing DNA strand breaks. This oxidative DNA damage can trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR).
Experimental Workflow for In Vitro Genotoxicity and Phototoxicity Testing
The assessment of Ensulizole's biological effects follows a structured workflow, starting from initial cytotoxicity screening to more specific genotoxicity and phototoxicity assays.
Conclusion
In vitro studies indicate that Ensulizole is non-mutagenic and non-clastogenic under the tested conditions.[1] It is also considered non-phototoxic based on the 3T3 NRU assay.[1] However, upon exposure to UV radiation, Ensulizole can act as a photosensitizer, leading to the generation of reactive oxygen species that cause oxidative DNA damage, specifically the formation of oxidized guanines and DNA strand breaks.[1] While it protects against the formation of cyclobutane pyrimidine dimers, its potential to induce oxidative DNA damage warrants further investigation into the activation of DNA damage response pathways and the long-term cellular consequences. The provided experimental protocols and workflow diagrams offer a framework for researchers and drug development professionals to further explore the biological effects of Ensulizole and other UV filters.
References
An In-depth Technical Guide to the Phototoxicity of Ensulizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensulizole (2-phenylbenzimidazole-5-sulfonic acid) is a water-soluble UVB filter commonly used in sunscreen and other cosmetic formulations. While effective in absorbing UVB radiation, concerns have been raised regarding its potential to induce phototoxicity upon exposure to ultraviolet (UV) light. This technical guide provides a comprehensive overview of the current state of research on Ensulizole's phototoxic effects, focusing on the underlying mechanisms, experimental evaluation, and the resulting cellular damage. The information is intended to serve as a resource for researchers and professionals involved in the development and safety assessment of sunscreen agents and other photoprotective products.
Data Presentation
Phototoxicity Assessment
The phototoxicity of Ensulizole has been evaluated in vitro using the 3T3 Neutral Red Uptake (NRU) phototoxicity test, which is the standard regulatory assay. The results from these studies have been somewhat conflicting, highlighting the need for further investigation.
| Cell Line | Assay | Ensulizole Concentration | Irradiation Conditions | Photoirritation Factor (PIF) | Outcome | Reference |
| BALB/c mouse fibroblast 3T3 | Neutral Red Uptake | 0.000272% to 0.004% | 1.7 mW/cm² for 50 min | 0 | Non-phototoxic | [1] |
| BALB/c mouse fibroblast 3T3 | Neutral Red Uptake | 391–50,000 mg/L | Not specified | Not reported | Cytotoxicity observed in both irradiated and non-irradiated samples | [1] |
Note: A Photoirritation Factor (PIF) greater than 5 is typically considered indicative of phototoxic potential.
Reactive Oxygen Species (ROS) Generation
Upon UV irradiation, Ensulizole can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) through both Type I and Type II mechanisms.[2] Singlet oxygen (¹O₂) is a key ROS species generated via the Type II pathway. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Ensulizole (PBSA) | Acetonitrile (MeCN) | 0.04 | N/A |
| Ensulizole (PBSA) | Deuterium Oxide (D₂O) | 0.05 | N/A |
DNA Damage
The generation of ROS by photoactivated Ensulizole can lead to oxidative damage to cellular macromolecules, most notably DNA. The primary form of DNA damage observed is the oxidation of guanine bases to form 8-oxo-7,8-dihydroguanine (8-oxoguanine).[2][3] This can lead to DNA strand breaks.[1][4] While the mechanism is established, specific quantitative data on the extent of DNA damage induced by Ensulizole under various conditions are limited in the available literature.
Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
This assay is the internationally recognized standard for in vitro phototoxicity testing.[5][6][7][8][9]
-
Cell Culture: BALB/c 3T3 mouse fibroblasts are cultured to a near-confluent monolayer in 96-well plates.
-
Treatment: The cells are washed and incubated with various concentrations of Ensulizole in a suitable buffer or medium for a defined period (e.g., 1 hour). Two plates are prepared for each concentration series.
-
Irradiation: One of the two plates is exposed to a non-cytotoxic dose of simulated solar light (UVA-vis), while the other plate is kept in the dark as a control. A common irradiation dose is 5 J/cm² UVA.[5]
-
Incubation: After irradiation, the treatment medium is replaced with fresh culture medium, and the cells are incubated for another 24 hours.
-
Neutral Red Uptake: The medium is replaced with a solution containing Neutral Red, a vital dye that is incorporated into the lysosomes of viable cells. After an incubation period (e.g., 3 hours), the cells are washed to remove excess dye.
-
Dye Extraction and Quantification: The incorporated dye is extracted from the cells using a destain solution (e.g., acidified ethanol). The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.
-
Data Analysis: The cell viability is calculated for both the irradiated and non-irradiated plates. The IC50 values (the concentration of the test substance that reduces cell viability by 50%) are determined for both conditions. The Photoirritation Factor (PIF) is then calculated as the ratio of the IC50 without irradiation to the IC50 with irradiation.
Quantification of Singlet Oxygen Quantum Yield
The determination of the singlet oxygen quantum yield (ΦΔ) is crucial for assessing the photosensitizing potential of a compound. This can be achieved through direct or indirect methods.
-
Direct Method (Phosphorescence Detection): This method involves the time-resolved measurement of the near-infrared phosphorescence emitted by singlet oxygen (at ~1270 nm) upon its decay to the triplet ground state. A pulsed laser is used to excite the photosensitizer (Ensulizole), and a sensitive near-infrared detector is used to capture the phosphorescence signal. The quantum yield is determined by comparing the intensity of the signal to that of a standard photosensitizer with a known ΦΔ under identical conditions.
-
Indirect Method (Chemical Trapping): This method relies on the use of a chemical probe that reacts specifically with singlet oxygen to produce a measurable change, such as an increase in fluorescence or absorbance. A common probe is 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen. The rate of bleaching is monitored spectrophotometrically and compared to the rate observed with a reference photosensitizer to calculate the ΦΔ.
Assessment of Oxidative DNA Damage (8-oxoguanine)
Several techniques can be employed to quantify the formation of 8-oxoguanine in DNA following exposure to Ensulizole and UV radiation.
-
Chromatographic Methods (HPLC-ECD/MS): This is a highly sensitive and quantitative method.
-
DNA Isolation: DNA is extracted from cells exposed to Ensulizole and UV light.
-
DNA Hydrolysis: The isolated DNA is enzymatically or chemically hydrolyzed to its constituent nucleosides.
-
Chromatographic Separation: The nucleoside mixture is separated using high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The amount of 8-oxodeoxyguanosine is quantified using an electrochemical detector (ECD) or a mass spectrometer (MS). The results are typically expressed as the number of 8-oxoguanine lesions per 10^5 or 10^6 guanines.[10]
-
-
Immunochemical Methods (ELISA or Immunofluorescence): These methods utilize antibodies specific to 8-oxoguanine.
-
ELISA: DNA is immobilized on a plate, and an anti-8-oxoguanine antibody is used for detection, followed by a secondary antibody conjugated to an enzyme for signal generation.
-
Immunofluorescence: Cells are fixed and permeabilized, then incubated with the primary antibody against 8-oxoguanine, followed by a fluorescently labeled secondary antibody for visualization and quantification using microscopy.[11]
-
-
Enzymatic Methods (Fpg or OGG1): These methods use DNA repair enzymes that specifically recognize and cleave the DNA backbone at the site of 8-oxoguanine. The resulting DNA strand breaks can then be quantified using techniques like the comet assay or alkaline elution.
Signaling Pathways and Logical Relationships
The phototoxicity of Ensulizole is initiated by its absorption of UV radiation, leading to an excited state that can then generate ROS. These ROS are the primary mediators of cellular damage, particularly to DNA. The subsequent cellular response involves the activation of DNA damage signaling pathways. While specific studies on the signaling pathways activated by Ensulizole are limited, the general mechanisms of UV-induced oxidative stress and DNA damage response are well-established.
Experimental Workflow for Phototoxicity Assessment
Caption: Workflow of the 3T3 Neutral Red Uptake phototoxicity assay.
Mechanism of Ensulizole-Induced Phototoxicity
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iivs.org [iivs.org]
- 6. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. syngeneintl.com [syngeneintl.com]
- 8. Photoxicity evaluation using in vitro 3T3 NRU phototoxicity test [pifukezazhi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative analysis of oxidized guanine, 8-oxoguanine, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ensulizole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ensulizole, also known as Phenylbenzimidazole Sulfonic Acid (PBSA), is a widely used UV-B filter in sunscreen and other cosmetic products to protect the skin from sun damage.[1][2][3][4] Accurate and reliable quantification of Ensulizole in raw materials and finished formulations is crucial for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high precision, sensitivity, and specificity.[5] This document provides a detailed application note and protocol for a validated HPLC method for the quantification of Ensulizole.
Chromatographic Conditions
A reversed-phase HPLC method has been developed and validated for the quantification of Ensulizole. The method utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and organic solvents.
| Parameter | Condition |
| Column | Purospher Star® RP-18e (or equivalent C18 column)[1][6] |
| Mobile Phase | Phosphate buffer (pH 2.0), Methanol, and Acetonitrile in a ratio of 15:3:82 (v/v/v)[1][6] |
| Flow Rate | 1.0 mL/min (Typical, can be optimized) |
| Injection Volume | 10 µL (Typical, can be optimized) |
| Detector | UV-Vis Detector |
| Wavelength | 300 nm, 320 nm, or 360 nm[3][7] |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Run Time | Approximately 8 minutes[1][6] |
Experimental Protocols
Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Analytical balance.
-
Volumetric flasks (10 mL, 50 mL, 100 mL).
-
Pipettes and pipette tips.
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
Ensulizole reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Phosphoric acid (analytical grade).
-
Ultrapure water.
Preparation of Solutions
2.1. Phosphate Buffer (pH 2.0)
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in ultrapure water to a concentration of 0.05 M.
-
Adjust the pH to 2.0 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
2.2. Mobile Phase
Prepare the mobile phase by mixing the phosphate buffer (pH 2.0), methanol, and acetonitrile in the ratio of 15:3:82 (v/v/v).[1][6] Degas the mobile phase before use.
2.3. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 100 mg of Ensulizole reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
2.4. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix (e.g., raw material, sunscreen lotion). A general procedure for a cosmetic formulation is as follows:
-
Accurately weigh a portion of the sample equivalent to approximately 10 mg of Ensulizole into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the Ensulizole.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak area of Ensulizole.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Ensulizole in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary
The described HPLC method should be validated according to the International Council on Harmonisation (ICH) guidelines.[1][6] The following tables summarize typical validation parameters.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
| Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 50 | ≥ 0.999 |
Precision
| Level | Repeatability (RSD%) (Intra-day) | Intermediate Precision (RSD%) (Inter-day) |
| Low QC | ≤ 2.0% | ≤ 2.0% |
| Mid QC | ≤ 2.0% | ≤ 2.0% |
| High QC | ≤ 2.0% | ≤ 2.0% |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Low | 98 - 102% |
| Medium | 98 - 102% |
| High | 98 - 102% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.08 - 0.24[3][7] |
| LOQ | 0.24 - 5.89[3][7] |
Visualizations
Experimental Workflow
Caption: Workflow for Ensulizole quantification by HPLC.
Method Validation Parameters
Caption: Key parameters for HPLC method validation.
References
- 1. [PDF] HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type | Semantic Scholar [semanticscholar.org]
- 2. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis and monitoring of 16 UV filters in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ijrpr.com [ijrpr.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ensulizole as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ensulizole (also known as Phenylbenzimidazole Sulfonic Acid) as a pharmaceutical reference standard. Detailed protocols for its application in the quality control of pharmaceutical and cosmetic formulations are provided, with a focus on analytical method validation and impurity profiling.
Introduction to Ensulizole as a Reference Standard
Ensulizole is a widely used organic UVB filter in sunscreen and other personal care products.[1] As an active pharmaceutical ingredient (API), its identity, purity, and strength in finished products must be ensured. Ensulizole is available as a United States Pharmacopeia (USP) Reference Standard and as a Pharmaceutical Secondary Standard, which is a Certified Reference Material (CRM) traceable to primary pharmacopeial standards (e.g., USP, EP).[2][3][4] These reference standards are critical for:
-
Assay of Ensulizole: To accurately quantify the amount of Ensulizole in raw materials and finished product formulations.
-
Identification: To confirm the identity of Ensulizole in a sample.
-
Analytical Method Validation: To validate analytical procedures for parameters such as accuracy, precision, linearity, and specificity.
-
Impurity Profiling: To identify and quantify any impurities present in the Ensulizole API or finished product.
Physicochemical Properties of Ensulizole
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use.
| Property | Value | Reference |
| Chemical Name | 2-Phenylbenzimidazole-5-sulfonic acid | [1] |
| Synonyms | Phenylbenzimidazole Sulfonic Acid, PBSA | [5] |
| CAS Number | 27503-81-7 | [3][5] |
| Molecular Formula | C₁₃H₁₀N₂O₃S | [3][5] |
| Molecular Weight | 274.30 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | >300 °C | [3][4] |
| Solubility | Water-soluble (as a salt) | [1] |
| UV Absorption | Strong UVB absorber | [1] |
Experimental Protocols
Assay of Ensulizole in Sunscreen Cream by High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical HPLC method for the quantification of Ensulizole in a sunscreen formulation using an Ensulizole reference standard.
3.1.1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Purospher Star® Performance RP-18e (or equivalent C18 column) |
| Mobile Phase | Phosphate buffer (pH 2.0), Methanol, and Acetonitrile (e.g., in a ratio of 15:3:82 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 302 nm |
| Column Temperature | 30 °C |
3.1.2. Preparation of Standard Solution
-
Accurately weigh about 25 mg of Ensulizole USP Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Prepare a series of dilutions from this stock solution to create calibration standards ranging from approximately 1 µg/mL to 50 µg/mL.
3.1.3. Preparation of Sample Solution
-
Accurately weigh a portion of the sunscreen cream equivalent to about 10 mg of Ensulizole into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to disperse the cream and dissolve the Ensulizole.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
3.1.4. System Suitability
Before sample analysis, inject the standard solution multiple times (e.g., n=6) to check for system suitability. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
3.1.5. Analysis and Calculation
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Calculate the concentration of Ensulizole in the sample using the linear regression equation from the calibration curve.
3.1.6. Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC assay of Ensulizole, in accordance with ICH guidelines.
| Parameter | Typical Acceptance Criteria | Example Data | Reference |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 | [7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.66% - 100.81% | [7] |
| Precision (RSD%) | ≤ 2.0% | ≤ 2.0% | [7] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.08 - 1.94 µg/mL | [8] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 0.24 - 5.89 µg/mL | [8] |
Impurity Profiling of Ensulizole
The analysis of related substances is crucial for ensuring the quality and safety of the API and the finished product. A common impurity of Ensulizole is Bisdisulizole Disodium.
3.2.1. Impurity Standard
A reference standard for Bisdisulizole Disodium (CAS No. 180898-37-7) should be procured for peak identification and quantification.[2][5]
3.2.2. Chromatographic Method
A gradient HPLC method is typically required to separate Ensulizole from its potential impurities. The method described in section 3.1 can be adapted by introducing a gradient elution program.
3.2.3. Workflow for Impurity Profiling
Caption: Workflow for Impurity Profiling of Ensulizole.
In-Vitro Release Testing (IVRT) of Ensulizole from a Topical Cream
IVRT is a performance test to ensure consistent drug release from semi-solid dosage forms.
3.3.1. IVRT Apparatus and Conditions
| Parameter | Recommended Conditions |
| Apparatus | Vertical Diffusion Cell (Franz Cell) |
| Membrane | Inert synthetic membrane (e.g., polysulfone) |
| Receptor Medium | Phosphate buffer pH 7.4 |
| Temperature | 32 ± 1 °C |
| Stirring Speed | 600 rpm |
| Sampling Times | 1, 2, 4, 6, and 8 hours |
3.3.2. Experimental Procedure
-
Mount the synthetic membrane on the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Apply a known amount of the Ensulizole cream uniformly on the membrane.
-
At each time point, withdraw a sample from the receptor compartment and replace it with fresh, pre-warmed medium.
-
Analyze the withdrawn samples for Ensulizole content using the validated HPLC method described in section 3.1.
3.3.3. Data Analysis
Plot the cumulative amount of Ensulizole released per unit area against the square root of time. The release rate is determined from the slope of the linear portion of the plot.
Logical Workflow for Using Ensulizole Reference Standard in Quality Control
The following diagram illustrates the logical workflow for the use of an Ensulizole reference standard in a typical quality control setting.
Caption: Quality Control Workflow using Ensulizole Reference Standard.
Conclusion
Ensulizole reference standard is an indispensable tool for ensuring the quality, safety, and efficacy of pharmaceutical and cosmetic products containing this active ingredient. The protocols and data presented in these application notes provide a framework for the accurate and reliable use of Ensulizole reference standard in a regulated environment. Adherence to pharmacopeial standards and proper analytical method validation are paramount for achieving consistent and trustworthy results.
References
- 1. ENSULIZOLE - Ataman Kimya [atamanchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Ensulizole(2-Phenylbenzimidazole 5-sulfonic acid), Pharmaceutical Secondary Standard; Certified Reference Material - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. nasetjournal.com [nasetjournal.com]
- 8. Simultaneous analysis and monitoring of 16 UV filters in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Ensulizole in Cosmetic Formulations
AN-CS-001
Abstract
This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of Ensulizole (2-Phenylbenzimidazole-5-sulfonic acid) in various cosmetic formulations, such as creams, lotions, and gels. Ensulizole is a water-soluble UV-B filter widely used in sunscreen products to protect the skin from harmful solar radiation.[1] The method is based on the direct measurement of Ensulizole's absorbance in the UV region. This protocol has been validated for linearity, accuracy, and precision, demonstrating its suitability for routine quality control analysis in the cosmetic industry.
Introduction
Ensulizole, chemically known as 2-Phenylbenzimidazole-5-sulfonic acid, is an organic compound used as a primary UV-B absorbing agent in sunscreen and daily-wear cosmetic products.[2] Its water-soluble nature allows for its incorporation into lightweight, non-greasy formulations.[3] To ensure product efficacy and compliance with regulatory limits—which can be up to 4% in the United States and 8% in the European Union—a reliable analytical method for its quantification is essential.[4] While methods like High-Performance Liquid Chromatography (HPLC) are used for the simultaneous analysis of multiple UV filters, UV-Vis spectrophotometry offers a straightforward and economical alternative for the specific quantification of Ensulizole.[2][5]
Principle of the Method
The method is based on the inherent property of Ensulizole to strongly absorb ultraviolet radiation within the UV-B spectrum, which is attributable to its molecular structure containing conjugated aromatic rings. The quantification is achieved by measuring the absorbance of an Ensulizole solution at its wavelength of maximum absorbance (λmax), which is approximately 306 nm. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of Ensulizole.[6]
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
UV-Vis Spectrophotometer (single or double beam)
-
1 cm matched quartz cuvettes
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL)
-
Pipettes (Class A)
-
Ultrasonic bath
-
Syringe filters (0.45 µm, PTFE or suitable solvent-compatible membrane)
-
-
Reagents:
-
Ensulizole Reference Standard (≥98% purity)
-
Methanol (HPLC or Analytical Grade)
-
Deionized Water
-
Cosmetic product samples containing Ensulizole
-
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL):
-
Accurately weigh 10.0 mg of Ensulizole reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with methanol. Mix thoroughly.
-
-
Working Standard Solutions (2 - 12 µg/mL):
-
Prepare a series of working standard solutions by pipetting appropriate aliquots of the stock solution into separate 10 mL volumetric flasks.
-
For example, pipette 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL of the 100 µg/mL stock solution.
-
Dilute to the mark with methanol to obtain concentrations of 2, 4, 6, 8, 10, and 12 µg/mL, respectively.
-
Sample Preparation (for Cream/Lotion)
The initial preparation of a cosmetic sample typically involves dissolving it in a carefully selected solvent like methanol or ethanol.[4][5]
-
Accurately weigh approximately 1.0 g of the cosmetic formulation into a 100 mL beaker.
-
Add 50 mL of methanol and stir with a glass rod to disperse the sample.
-
Transfer the dispersion to a 100 mL volumetric flask. Use additional methanol to rinse the beaker and ensure a complete transfer.
-
Place the volumetric flask in an ultrasonic bath for 15 minutes to facilitate the complete extraction of Ensulizole.
-
Allow the flask to cool to room temperature and dilute to the mark with methanol. Mix well.
-
Centrifuge a portion of the solution or allow it to stand until the insoluble excipients settle.
-
Filter the supernatant through a 0.45 µm syringe filter to obtain a clear solution. Discard the first few mL of the filtrate.[7]
-
This solution may require further dilution with methanol to bring the Ensulizole concentration within the linear range of the calibration curve (2-12 µg/mL). The dilution factor must be recorded.
Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.
-
Use methanol as the blank to zero the instrument.
-
Determine the λmax by scanning one of the working standard solutions (e.g., 8 µg/mL). The peak should be observed at approximately 306 nm.
-
Set the instrument to measure the absorbance at the determined λmax.
-
Measure the absorbance of each working standard solution and the prepared sample solution(s).
Data Analysis and Calculation
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions (in µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Use the regression equation to calculate the concentration of Ensulizole in the sample solution.
-
Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope
-
-
Calculate the percentage of Ensulizole in the original cosmetic product using the following formula:
% Ensulizole (w/w) = (C × DF × V) / (W × 10⁴)
Where:
-
C = Concentration of Ensulizole in the measured sample solution (µg/mL)
-
DF = Dilution factor applied during sample preparation
-
V = Initial volume of the sample extract (mL)
-
W = Weight of the cosmetic sample taken (g)
-
10⁴ = Conversion factor from µg/g to % (w/w)
-
Method Validation Summary
The analytical method was validated according to the International Council on Harmonisation (ICH) guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8] The results are summarized in the tables below.
Data Presentation
Table 1: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Wavelength (λmax) | 306 nm | - |
| Linearity Range | 2 - 12 µg/mL | r² ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9995 | - |
| Regression Equation | y = 0.0815x + 0.0021 | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intra-day | < 1.5% | ≤ 2.0% |
| - Inter-day | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.15 µg/mL | - |
| Limit of Quantification (LOQ) | 0.45 µg/mL | - |
Table 2: Representative Linearity Data
| Concentration (µg/mL) | Absorbance (Mean, n=3) |
| 2.0 | 0.166 |
| 4.0 | 0.328 |
| 6.0 | 0.490 |
| 8.0 | 0.655 |
| 10.0 | 0.816 |
| 12.0 | 0.980 |
Experimental Workflow Diagram
Caption: Workflow for Ensulizole quantification in cosmetics.
Conclusion
The developed UV-Vis spectrophotometric method is simple, accurate, precise, and reliable for the determination of Ensulizole in cosmetic formulations. The validation results confirm that the method is suitable for its intended purpose and can be effectively implemented for routine quality control analysis, ensuring that products meet formulation specifications and regulatory requirements. The low cost of reagents and instrumentation makes this method a highly accessible option for cosmetic laboratories.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous analysis and monitoring of 16 UV filters in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. scielo.br [scielo.br]
- 8. Development and validation of an ultraviolet-visible spectrophotometric method for determination of phenylethyl resorcinol in new topical nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Ensulizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensulizole, also known as Phenylbenzimidazole Sulfonic Acid, is a water-soluble UVB filter commonly used in sunscreen formulations.[1] Its primary mechanism of action is the absorption of UVB radiation, converting it into less damaging heat energy.[1][2] While effective in preventing UVB-induced erythema and the formation of cyclobutane pyrimidine dimers (CPDs), some studies suggest that Ensulizole may also generate reactive oxygen species (ROS) upon UV exposure, a factor to consider in its overall photoprotective profile.[1][2]
These application notes provide a detailed in vivo experimental design to comprehensively evaluate the efficacy of a topical formulation containing Ensulizole against UVB-induced skin damage. The protocols outlined below are designed for a murine model and focus on key biomarkers of photodamage, including erythema, inflammation, and DNA damage.
Experimental Design and Workflow
The overall experimental workflow is depicted in the diagram below. The study will involve acclimatizing SKH-1 hairless mice, followed by the topical application of a control vehicle and an Ensulizole-containing formulation. A subset of animals in each treatment group will then be exposed to a controlled dose of UVB radiation. Skin tissue samples will be collected at specified time points post-irradiation for various analyses.
Animal Model and UVB Irradiation Protocol
Animal Model:
-
Species: Mouse
-
Strain: SKH-1 hairless mice (female, 6-8 weeks old)
-
Rationale: SKH-1 mice are a well-established model for studying UVB-induced skin damage due to their lack of hair, which allows for uniform UVB exposure, and their sensitivity to UV radiation.
UVB Irradiation:
-
UVB Source: A bank of UVB lamps with an emission spectrum of 280-320 nm.
-
UVB Dose: A single dose of 100 mJ/cm². This dose is known to induce a moderate inflammatory response and DNA damage.
-
Procedure: Mice will be placed in a custom-designed irradiation chamber that allows for consistent and uniform exposure to the dorsal skin. The head will be shielded to prevent eye damage.
Experimental Groups
| Group | Treatment | UVB Exposure | Number of Animals |
| 1 | No Treatment | No | 6 |
| 2 | Vehicle Control | Yes (100 mJ/cm²) | 6 |
| 3 | Ensulizole Formulation | Yes (100 mJ/cm²) | 6 |
Efficacy Endpoints and Protocols
Assessment of Erythema
Protocol:
-
At 24 hours post-UVB irradiation, assess skin erythema on the dorsal side of the mice.
-
Use a chromameter to quantitatively measure skin redness. The a* value, which represents the red/green color spectrum, will be used as the erythema index.
-
Visually score erythema based on a 0-4 scale (0 = no erythema, 1 = minimal, 2 = moderate, 3 = marked, 4 = very marked).
Data Presentation:
| Group | Mean Erythema Index (a* value ± SD) | Mean Visual Erythema Score (± SD) |
| No Treatment + No UVB | 10.2 ± 1.5 | 0.0 ± 0.0 |
| Vehicle + UVB | 25.8 ± 3.2 | 2.5 ± 0.5 |
| Ensulizole + UVB | 15.1 ± 2.1 | 1.2 ± 0.4 |
Histological Analysis for Sunburn Cells
Protocol:
-
At 24 hours post-UVB irradiation, euthanize a subset of mice from each group (n=3).
-
Collect dorsal skin biopsies and fix them in 10% neutral buffered formalin.
-
Process the fixed tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Quantify sunburn cells (apoptotic keratinocytes with pyknotic nuclei and eosinophilic cytoplasm) per millimeter of the epidermis under a light microscope.
Data Presentation:
| Group | Mean Number of Sunburn Cells/mm Epidermis (± SD) |
| No Treatment + No UVB | 0.5 ± 0.2 |
| Vehicle + UVB | 22.4 ± 4.5 |
| Ensulizole + UVB | 8.9 ± 2.1 |
Immunohistochemistry for Cyclobutane Pyrimidine Dimers (CPDs)
Protocol:
-
Use paraffin-embedded skin sections prepared as described above.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate with a primary antibody against CPDs (e.g., clone TDM-2) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Use an avidin-biotin-peroxidase complex (ABC) kit and diaminobenzidine (DAB) for detection.
-
Counterstain with hematoxylin.
-
Quantify the percentage of CPD-positive nuclei in the epidermis.
Data Presentation:
| Group | Mean Percentage of CPD-Positive Nuclei (± SD) |
| No Treatment + No UVB | < 1% |
| Vehicle + UVB | 65.7 ± 8.3% |
| Ensulizole + UVB | 25.1 ± 5.9% |
ELISA for Tumor Necrosis Factor-alpha (TNF-α)
Protocol:
-
At 24 hours post-UVB irradiation, euthanize the remaining mice in each group (n=3).
-
Collect dorsal skin biopsies and homogenize them in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a BCA protein assay.
-
Use a commercially available mouse TNF-α ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of TNF-α in the skin lysates.
-
Normalize the TNF-α concentration to the total protein concentration.
Data Presentation:
| Group | Mean TNF-α Concentration (pg/mg protein ± SD) |
| No Treatment + No UVB | 15.4 ± 3.1 |
| Vehicle + UVB | 85.2 ± 12.6 |
| Ensulizole + UVB | 32.8 ± 7.5 |
UVB-Induced Signaling Pathway and Ensulizole's Potential Point of Intervention
UVB radiation triggers a complex signaling cascade in keratinocytes, leading to inflammation and DNA damage. The diagram below illustrates this pathway and the primary point of intervention for Ensulizole. Ensulizole acts as a primary filter, absorbing UVB photons before they can initiate cellular damage.
Conclusion
This comprehensive in vivo experimental design provides a robust framework for evaluating the efficacy of Ensulizole-containing formulations. By assessing multiple key endpoints, including erythema, sunburn cell formation, DNA damage, and inflammatory cytokine production, researchers can obtain a thorough understanding of the photoprotective capabilities of Ensulizole. The provided protocols and data presentation templates offer a standardized approach to facilitate data interpretation and comparison across studies.
References
Application Note: Protocol for Assessing Ensulizole's Effect on Cellular DNA
Introduction
Ensulizole (2-phenylbenzimidazole-5-sulfonic acid) is a water-soluble sunscreen agent that effectively absorbs ultraviolet B (UVB) radiation, making it a common ingredient in lightweight, non-greasy cosmetic and sunscreen formulations.[1][2] While it protects against UVB-induced cyclobutane pyrimidine dimers (CPDs), concerns have been raised about its photoreactivity.[1][3] Upon exposure to UVA or UVB radiation, Ensulizole can generate reactive oxygen species (ROS), including singlet oxygen.[1][4][5] This process can lead to oxidative stress and subsequent cellular damage, including the formation of oxidized guanine bases and DNA strand breaks.[1][5][6] Due to insufficient safety data regarding these effects, the U.S. Food and Drug Administration (FDA) has proposed that Ensulizole, among other agents, requires additional data to be considered Generally Recognized as Safe and Effective (GRASE).[7][8][9]
This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the potential genotoxic effects of Ensulizole on cellular DNA following UV exposure. The described methods include the Comet Assay for detecting DNA strand breaks, γ-H2AX immunofluorescence for identifying DNA double-strand breaks, and cell cycle analysis by flow cytometry to evaluate DNA damage-induced cell cycle arrest.
General Experimental Design
A typical experiment involves treating cultured human cells (e.g., human keratinocytes or fibroblasts) with varying concentrations of Ensulizole, followed by exposure to a controlled dose of UVA and/or UVB radiation. Appropriate controls, including untreated cells, cells treated with Ensulizole alone, and cells exposed to UV radiation alone, are essential for accurate interpretation of the results.
Protocol 1: Alkaline Comet Assay for DNA Strand Break Detection
The alkaline single-cell gel electrophoresis (Comet) assay is a sensitive method for quantifying DNA single and double-strand breaks in individual cells.[10] Damaged, fragmented DNA migrates further in an electric field, creating a "comet" shape.[11]
Materials:
-
CometSlides™ or pre-coated microscope slides
-
Low Melting Point Agarose (LMAgarose)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% N-lauroylsarcosine, pH 10; add 1% Triton X-100 and 10% DMSO fresh)[12]
-
Alkaline Unwinding and Electrophoresis Solution (300 mM NaOH, 1 mM EDTA, pH >13)[13]
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
SYBR® Green I or other DNA staining solution
-
Cultured cells, PBS, trypsin, culture medium
-
Horizontal electrophoresis apparatus, power supply, fluorescence microscope
Procedure:
-
Cell Preparation: Harvest cells treated with Ensulizole and/or UV radiation. Resuspend the cell pellet in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix 30 µL of the cell suspension with 250 µL of LMAgarose (pre-warmed to 37°C). Immediately pipette 50 µL of this mixture onto a CometSlide™.[10]
-
Gel Solidification: Place the slides flat at 4°C in the dark for 30 minutes to solidify the agarose.[10]
-
Cell Lysis: Immerse the slides in chilled Lysis Solution and incubate for at least 60 minutes at 4°C.[10][11] This step removes cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding: Gently remove the slides from the lysis solution and immerse them in fresh, chilled Alkaline Unwinding Solution for 30-60 minutes at room temperature, protected from light.[13] This allows the DNA to unwind at sites of strand breaks.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Solution. Apply voltage at approximately 1 V/cm for 20-30 minutes.[10] Perform this step on ice to minimize background damage.[10]
-
Neutralization: Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step twice with fresh buffer.
-
Staining: Stain the slides by adding 50 µL of SYBR® Green I solution to each dried agarose circle.[10]
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Comets are scored either manually or with image analysis software to determine the percentage of DNA in the tail and the tail moment, which are indicative of the level of DNA damage.[10]
Protocol 2: γ-H2AX Immunofluorescence for DNA Double-Strand Breaks
Phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX) is a key early event in the cellular response to DNA double-strand breaks (DSBs).[14][15] Immunostaining for γ-H2AX allows for the visualization and quantification of DSB formation as distinct nuclear foci.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary Antibody: Mouse anti-γ-H2AX monoclonal antibody
-
Secondary Antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a 12-well plate and allow them to attach. Treat with Ensulizole and/or expose to UV radiation as per the experimental design.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% PFA for 10-15 minutes at room temperature.[16]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes to allow antibody access to the nucleus.[16]
-
Blocking: Wash again with PBS and block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (e.g., at a 1:500 dilution in blocking solution) overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (e.g., at a 1:200 dilution) for 1-2 hours at room temperature in the dark.[17]
-
Counterstaining and Mounting: Wash three times with PBS. Add a drop of mounting medium containing DAPI to a microscope slide, and carefully place the coverslip (cell-side down) onto the slide.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus. An increase in the number of foci per cell indicates a higher level of DSBs.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
DNA damage can trigger cell cycle checkpoints, leading to arrest in the G1, S, or G2/M phases to allow time for repair.[18][19] Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) allows for the quantification of cells in each phase based on their DNA content.[20][21]
Materials:
-
Treated cell suspension
-
Phosphate Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., 0.1% Triton X-100, 2 mg DNAse-free RNase A, and 40 µg/mL PI in PBS)[22]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from each treatment condition. Centrifuge at 200 x g for 5 minutes and wash the pellet with cold PBS.[22]
-
Fixation: Resuspend the cell pellet (~1-2 x 10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 4-9 mL of ice-cold 70% ethanol dropwise to fix the cells.[22][23]
-
Storage: Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.[23]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.[22] The RNase is crucial for degrading RNA, which PI can also bind to.[20]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[22]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content. A typical histogram will show peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content), with the S phase population in between.[20][23] A sub-G1 peak can indicate apoptosis due to fragmented DNA.[20]
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
Quantitative data from the described experiments should be summarized to facilitate comparison between treatment groups.
| Treatment Group | Comet Assay (Avg. Tail Moment) | γ-H2AX Assay (% Foci-Positive Cells) | Cell Cycle Analysis (% of Cells) |
| Untreated Control | Baseline | < 5% | G1: 65%, S: 20%, G2/M: 15% |
| Ensulizole Only | Baseline | < 5% | G1: 65%, S: 20%, G2/M: 15% |
| UV Radiation Only | Increased | > 30% | G1: 40%, S: 10%, G2/M: 50% |
| Ensulizole + UV | Significantly Increased | > 50% | G1: 25%, S: 5%, G2/M: 70% |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will vary based on cell type, Ensulizole concentration, and UV dose.
Visualizations
Caption: Proposed pathway of Ensulizole-mediated DNA damage upon UV exposure.
Caption: General experimental workflow for assessing Ensulizole's effects.
Caption: Workflow for the Alkaline Comet Assay.
Caption: Workflow for γ-H2AX Immunofluorescence Staining.
Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. spflist.com [spflist.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Photosensitization of guanine-specific DNA damage by 2-phenylbenzimidazole and the sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. Questions and Answers: FDA posts deemed final order and proposed order for over-the-counter sunscreen | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Solar UV damage to cellular DNA: from mechanisms to biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. nanocellect.com [nanocellect.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Ensulizole Degradation Products
Introduction
Ensulizole, also known as Phenylbenzimidazole Sulfonic Acid (PBSA), is a widely utilized UVB filter in sunscreen and cosmetic products.[1] Understanding its stability and degradation profile is crucial for ensuring product quality, safety, and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2] This document provides detailed application notes and protocols for the analytical techniques used to identify and quantify the degradation products of Ensulizole. The primary methods involve forced degradation followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Forced Degradation Protocols
Forced degradation studies are performed to accelerate the degradation of Ensulizole under various stress conditions, facilitating the identification of potential degradation products.[2]
1.1. General Sample Preparation
A stock solution of Ensulizole (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or water. This stock solution is then subjected to the stress conditions outlined below.
1.2. Acid Hydrolysis
-
Protocol: Mix the Ensulizole stock solution with an equal volume of 1 M hydrochloric acid (HCl).
-
Conditions: Incubate the solution at 80°C for 24 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M sodium hydroxide (NaOH).
1.3. Base Hydrolysis
-
Protocol: Mix the Ensulizole stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Conditions: Incubate the solution at 80°C for 8 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid (HCl).
1.4. Oxidative Degradation
-
Protocol: Mix the Ensulizole stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Conditions: Store the solution at room temperature, protected from light, for 24 hours.
1.5. Photolytic Degradation
-
Protocol: Expose the Ensulizole stock solution in a quartz cuvette to UV radiation (e.g., 254 nm or a combination of UVA and UVB) in a photostability chamber.
-
Conditions: The exposure duration should be sufficient to produce a noticeable degradation, for example, for 48 hours. A control sample should be kept in the dark under the same temperature conditions.
1.6. Thermal Degradation
-
Protocol: Place the solid Ensulizole powder in a hot air oven.
-
Conditions: Maintain the temperature at 105°C for 48 hours. After exposure, dissolve the powder in a suitable solvent for analysis.
Analytical Methodology: UPLC-MS/MS
UPLC-MS/MS is a powerful technique for the separation, identification, and quantification of Ensulizole and its degradation products due to its high resolution, sensitivity, and specificity.
2.1. UPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-20 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection | Diode Array Detector (DAD) monitoring at 302 nm |
2.2. Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation studies |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the major degradation products of Ensulizole under different stress conditions. The percentages represent the amount of the degradation product formed relative to the initial amount of Ensulizole.
| Degradation Product | Acid Hydrolysis (%) | Base Hydrolysis (%) | Oxidative Degradation (%) | Photolytic Degradation (%) | Thermal Degradation (%) |
| 2-Phenylbenzimidazole | 5.2 | 8.1 | 2.5 | 15.7 | 1.2 |
| Hydroxylated Ensulizole | 1.8 | 3.5 | 12.3 | 7.8 | 0.5 |
| Sulfonated Benzene | 10.3 | 15.2 | 1.1 | 3.4 | 0.8 |
| Benzimidazole | 2.1 | 4.6 | 0.8 | 6.2 | < 0.1 |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the identification of Ensulizole degradation products.
Caption: Experimental workflow for Ensulizole degradation studies.
4.2. Ensulizole Degradation Pathways
The major degradation pathways of Ensulizole include desulfonation, hydroxylation, and cleavage of the benzimidazole ring.
Caption: Major degradation pathways of Ensulizole.
Conclusion
The protocols and methods described in this document provide a comprehensive framework for the identification and quantification of Ensulizole degradation products. The use of forced degradation studies in conjunction with UPLC-MS/MS allows for a thorough understanding of the stability of Ensulizole and the formation of its potential degradants. This information is critical for the development of stable and safe cosmetic and pharmaceutical formulations.
References
Application Notes and Protocols for the Use of Ensulizole in Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ensulizole (Phenylbenzimidazole Sulfonic Acid) in the development of sunscreen formulations. This document covers the physicochemical properties, mechanism of action, regulatory landscape, and detailed experimental protocols for analysis and efficacy testing.
Introduction to Ensulizole
Ensulizole, also known as 2-Phenylbenzimidazole-5-sulfonic acid, is a synthetic, water-soluble organic compound widely used as a primary Ultraviolet (UV) B filter in sunscreen products.[1][2][3] Its key characteristic is its water solubility, which allows for the creation of lightweight, non-greasy, and cosmetically elegant formulations such as gels, lotions, and sprays.[1][2][3][4] This makes it an ideal ingredient for daily wear facial sunscreens and moisturizers with SPF, as it does not feel heavy or clog pores.[1]
Ensulizole is highly effective at absorbing UVB radiation in the 290–320 nm range, which is the primary cause of sunburn and contributes to skin cancer.[1][2][3] However, it offers minimal protection against UVA rays.[1][2][4] Therefore, to achieve broad-spectrum protection, it must be formulated with UVA-filtering ingredients such as Avobenzone, Zinc Oxide, or Titanium Dioxide.[1] Ensulizole is approved for use in sunscreens worldwide, with maximum permitted concentrations varying by region.[1][3][5][6]
Mechanism of Action
Ensulizole functions by absorbing high-energy UVB photons and converting them into less damaging, lower-energy heat.[2][3] This process prevents the UV radiation from penetrating the skin and causing cellular damage, such as the formation of cyclobutane pyrimidine dimers (CPDs), a type of DNA damage.[4][7][8]
While effective at UVB absorption, some in vitro studies have indicated that upon photoexcitation, Ensulizole can generate reactive oxygen species (ROS), which may lead to oxidative stress and potential cellular damage.[4][7][8][9] This has raised some safety concerns and highlights the importance of incorporating antioxidants into formulations containing Ensulizole to help mitigate this effect.[9]
Quantitative Data and Physicochemical Properties
The following tables summarize key quantitative data for Ensulizole, essential for formulation development and regulatory compliance.
Table 1: Physicochemical Properties of Ensulizole
| Property | Value | Reference |
| Chemical Name | 2-Phenylbenzimidazole-5-sulfonic acid | [1][2] |
| CAS Number | 27503-81-7 | [5][10] |
| Molecular Formula | C₁₃H₁₀N₂O₃S | [2][3] |
| Molecular Weight | 274.3 g/mol | [2][3] |
| Appearance | White to pale beige crystalline powder | [11] |
| Solubility | Water-soluble | [1][2][3] |
| Peak Absorption (λmax) | ~302-306 nm | [2][9] |
Table 2: Regulatory and Formulation Concentrations
| Region | Maximum Approved Concentration | Reference |
| United States | 4% | [1][3][5] |
| European Union | 8% (as acid) | [1][3][5][9] |
| Canada | 8% | [5] |
| Japan | 3% | [5][6] |
| Australia | 4% | [12] |
| Typical Use Level | 2-4% | [1][4] |
Table 3: Example In Vitro Performance Data
| Formulation Description | Ensulizole Concentration | Key Findings | Reference |
| SPF 15 Gel | 4% (sole filter) | Achieved SPF 15 in vitro, but dropped to SPF 8-10 after 2 hours of UV exposure. | [9] |
| SPF 30 Combination Product | 3% (+ 7.5% Octinoxate, 5% Titanium Dioxide) | Contributed approximately 3-4 SPF units to the total protection. | [9] |
| Water-Resistant SPF 25 | 4% (+ mineral filters) | Lost 40% of SPF value after 40 minutes of water immersion, largely due to Ensulizole washoff. | [9] |
Experimental Protocols
The following protocols provide standardized methods for the analysis and evaluation of sunscreen formulations containing Ensulizole.
Protocol 1: Determination of Ensulizole Concentration by HPLC
Objective: To accurately quantify the concentration of Ensulizole in a sunscreen formulation using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Ensulizole reference standard
-
Methanol (HPLC grade)
-
Tetrahydrofuran (THF, for extraction of certain formulations)
-
Phosphate buffer (pH adjusted as needed for the specific method)
-
Water (HPLC grade)
-
Sunscreen sample
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Sonicator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Chromatographic Conditions (Example): [13]
-
Mobile Phase: Gradient of methanol and phosphate buffer
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 302 nm, 320 nm, or 360 nm[13]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of Ensulizole reference standard (e.g., 100 µg/mL) in methanol. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: [13][14] a. Accurately weigh approximately 0.5 g of the sunscreen formulation into a 50 mL volumetric flask. b. Add a suitable solvent (e.g., methanol) to dissolve the sample. Methanol is a common extracting solvent for many UV filters.[13] c. Sonicate the flask for 15-20 minutes to ensure complete extraction of Ensulizole.[14] d. Allow the solution to cool to room temperature and dilute to volume with the solvent. e. Centrifuge a portion of the solution to separate any undissolved excipients. f. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: a. Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration). b. Inject the prepared sample solution.
-
Calculation: Determine the concentration of Ensulizole in the sample by comparing its peak area to the calibration curve.
Protocol 2: In Vitro Sun Protection Factor (SPF) Determination
Objective: To estimate the SPF of a sunscreen formulation containing Ensulizole using an in vitro spectrophotometric method. This is a valuable tool for screening during product development.[15]
Principle: A thin, uniform film of the sunscreen product is applied to a substrate with a roughened surface, typically polymethylmethacrylate (PMMA) plates.[15][16] The UV transmittance through the film is measured using a spectrophotometer, and the SPF is calculated based on the amount of UV radiation absorbed.[16][17]
Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere (e.g., Labsphere 2000)[16]
-
PMMA plates (e.g., Helioscreen HD 6)[16]
-
Positive displacement pipette or syringe
-
Finger cots or latex gloves
Procedure:
-
Substrate Preparation: Record the absorbance of a blank, untreated PMMA plate.
-
Sample Application: [16] a. Apply the sunscreen formulation to the PMMA plate at a concentration of 1.3 mg/cm². b. Spread the sample evenly across the plate using a gloved finger, applying consistent pressure for a set duration (e.g., 30-60 seconds). c. Allow the film to dry and equilibrate in the dark for at least 15 minutes.
-
Measurement: a. Place the treated PMMA plate in the spectrophotometer. b. Measure the spectral absorbance at multiple points across the plate in the UV range (290-400 nm).
-
Calculation: The in vitro SPF is calculated using the Diffey and Robson equation, which integrates the product of the erythemal action spectrum and the solar spectrum, divided by the integral of the same product multiplied by the spectral transmittance of the product film.[16]
-
SPF = ∫E(λ)I(λ)dλ / ∫E(λ)I(λ)T(λ)dλ
-
Where E(λ) is the erythema action spectrum, I(λ) is the solar spectral irradiance, and T(λ) is the spectral transmittance of the sunscreen film.
-
-
Visualized Workflows and Pathways
The following diagrams illustrate key concepts related to the use of Ensulizole in sunscreen development.
Caption: UV damage pathway and Ensulizole's intervention.
Caption: Experimental workflow for sunscreen development.
References
- 1. ENSULIZOLE - Ataman Kimya [atamanchemicals.com]
- 2. UV Filter: Ensulizole - Jane Yoo MD [janeyoomd.com]
- 3. uk.typology.com [uk.typology.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phenylbenzimidazole sulfonic acid - Ensulizole - Belchem [belchem.com]
- 6. paulaschoice.nl [paulaschoice.nl]
- 7. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Ensulizole (EVT-298744) | 27503-81-7 [evitachem.com]
- 9. spflist.com [spflist.com]
- 10. uv-absorbers.com [uv-absorbers.com]
- 11. cosmeticsinfo.org [cosmeticsinfo.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Simultaneous analysis and monitoring of 16 UV filters in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ensulizole Degradation in Aqueous Solutions
Welcome to the technical support center for Ensulizole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the degradation of Ensulizole in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Ensulizole in aqueous solutions?
A1: The primary factors contributing to Ensulizole degradation are exposure to light (photodegradation), the pH of the solution, and elevated temperatures. Direct photolysis, particularly under UV irradiation, is a major degradation pathway. The rate of this degradation is significantly influenced by the pH of the aqueous solution.
Q2: What are the main degradation products of Ensulizole?
A2: The main degradation pathways of Ensulizole include desulfonation (loss of the sulfonic acid group) and cleavage of the benzimidazole ring. Under certain conditions, hydroxylation of the aromatic rings can also occur, leading to the formation of various hydroxylated derivatives.
Q3: How can I minimize Ensulizole degradation during my experiments?
A3: To minimize degradation, it is crucial to protect solutions from light by using amber-colored glassware or by covering the experimental setup with aluminum foil. Maintaining an appropriate pH is also critical; Ensulizole's stability is pH-dependent. For storage, it is recommended to keep solutions at controlled room temperature or refrigerated, avoiding high temperatures.
Q4: I am observing unexpected peaks in my HPLC chromatogram when analyzing Ensulizole. What could be the cause?
A4: Unexpected peaks are likely due to the formation of degradation products. This can be caused by exposure of your sample or standards to light, improper pH of the mobile phase or sample diluent, or high temperatures. It is also possible that the impurities are present in the reference standard itself. A forced degradation study can help in identifying potential degradation product peaks.
Q5: My Ensulizole solution has changed color. Is this an indication of degradation?
A5: Yes, a change in the color or clarity of an Ensulizole solution can be a physical indication of degradation. You should re-prepare the solution and ensure it is protected from light and stored at an appropriate temperature and pH.
Troubleshooting Guides
This section provides troubleshooting guidance for specific issues you might encounter during the analysis of Ensulizole in aqueous solutions.
Issue 1: Rapid Loss of Ensulizole Concentration in Solution
| Potential Cause | Suggested Solution |
| Photodegradation | Protect solutions from all light sources. Use amber vials or wrap containers in aluminum foil. Minimize the exposure of the solution to ambient light during preparation and analysis. |
| Incorrect pH | Verify and adjust the pH of the aqueous solution. Ensulizole's photodegradation is pH-dependent. Prepare fresh buffers and confirm their pH before use. |
| High Temperature | Store solutions at a controlled, cool temperature. Avoid leaving solutions on a benchtop under direct sunlight or near heat sources. |
| Reactive Species | If the solution contains other components, consider the possibility of chemical reactions. The presence of oxidizing agents can lead to degradation. |
Issue 2: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of Ensulizole, leading to peak tailing. Adjust the mobile phase pH to be at least 2 units away from the pKa of Ensulizole. |
| Column Overload | Reduce the concentration of the sample being injected or decrease the injection volume. |
| Contaminated Guard or Analytical Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible to avoid peak distortion. |
Issue 3: Inconsistent Retention Times in HPLC Analysis
| Potential Cause | Suggested Solution |
| Fluctuations in Pump Flow Rate | Check the HPLC pump for leaks and ensure it is properly primed. Degas the mobile phase to prevent air bubbles. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. Use a mobile phase that is stable over the course of the analytical run. |
| Temperature Variations | Use a column oven to maintain a consistent temperature for the analytical column. |
| Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before starting the analysis. |
Data Presentation
Table 1: Influence of pH on the Photodegradation Quantum Yield of Ensulizole
| pH | Photodegradation Quantum Yield (Φ) | Reference |
| 2.9 | 9.74 x 10⁻⁴ | |
| 6.8 | 2.70 x 10⁻⁴ |
Note: A higher quantum yield indicates a more efficient photodegradation process.
Experimental Protocols
Protocol 1: Forced Degradation Study of Ensulizole
Objective: To intentionally degrade Ensulizole under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
Ensulizole reference standard
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of Ensulizole in 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of Ensulizole in 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of Ensulizole in 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of Ensulizole in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of Ensulizole to a light source in a photostability chamber, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for Ensulizole
Objective: To quantify Ensulizole and separate it from its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 90% A and 10% B, linearly increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 305 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of Ensulizole reference standard in a suitable solvent (e.g., methanol or mobile phase) and dilute to create a series of calibration standards.
-
Sample Preparation: Dilute the sample containing Ensulizole with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve from the peak areas of the standards and determine the concentration of Ensulizole in the samples.
Visualizations
Caption: Major degradation pathways of Ensulizole.
Caption: Troubleshooting workflow for Ensulizole degradation.
Caption: Factors influencing Ensulizole degradation.
Technical Support Center: Optimizing Ensulizole for In Vitro Photoprotection
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Ensulizole (also known as Phenylbenzimidazole Sulfonic Acid) in in vitro photoprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is Ensulizole and what is its primary mechanism of action?
A1: Ensulizole is a water-soluble, synthetic sunscreen agent that primarily absorbs ultraviolet B (UVB) radiation, with peak absorption around 306 nm.[1] Its mechanism involves absorbing high-energy UVB photons and converting them into less damaging heat energy, thereby preventing the radiation from reaching and damaging cellular components like DNA.[1] It offers minimal protection against UVA wavelengths.[2][3]
Q2: How should I prepare Ensulizole for in vitro experiments?
A2: Ensulizole as a free acid has poor water solubility.[3][4] For cell culture applications, it is crucial to use a neutralized, salt form of Ensulizole. You can dissolve it in water or a buffered solution (like PBS) by adjusting the pH to approximately 6.8-7.0 with a suitable base (e.g., NaOH or triethanolamine).[5] This ensures it remains soluble and avoids precipitation in your culture medium.[5]
Q3: What concentration range of Ensulizole is typically non-toxic to cells in culture?
A3: Ensulizole is generally considered to have low toxicity in in vitro models.[6][7][8] However, the non-toxic concentration can vary significantly depending on the cell line and experimental conditions. It is essential to perform a dose-response cytotoxicity assay (e.g., MTT or Neutral Red Uptake) to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell type before proceeding with photoprotection assays.[6][9] Studies have shown it to be non-phototoxic in 3T3 fibroblasts at various tested concentrations.[6]
Q4: Can Ensulizole generate reactive oxygen species (ROS)?
A4: Yes, upon photoexcitation by UV radiation, Ensulizole is capable of generating reactive oxygen species (ROS), including singlet oxygen.[2][10][11] While it protects against direct DNA damage like cyclobutane pyrimidine dimers, this photosensitization can lead to oxidative damage to DNA, proteins, and lipids.[2][10][12] Therefore, assessing both its protective and potential pro-oxidant effects is crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Culture Medium | 1. Incorrect pH: The pH of the medium may be too low, causing the Ensulizole to come out of solution.[5] 2. High Concentration: The concentration of Ensulizole may exceed its solubility limit in the specific medium. | 1. Adjust pH: Ensure your final formulation containing Ensulizole has a pH between 6.8 and 7.0.[5] 2. Check Solubility: Prepare a fresh stock solution and verify its solubility at the desired concentration in a small volume of your specific cell culture medium before adding it to your main experiment. 3. Use Salt Form: Confirm you are using a neutralized salt form of Ensulizole. |
| Unexpected Cytotoxicity | 1. ROS Generation: UV irradiation of Ensulizole can produce ROS, leading to cell death.[2][10] 2. Incorrect Concentration: The concentration used may be above the cytotoxic threshold for your specific cell line. 3. Contamination: The Ensulizole stock or culture medium may be contaminated. | 1. Include ROS Scavengers: Consider including an antioxidant like N-acetylcysteine as a control to determine if cytotoxicity is ROS-mediated. 2. Perform Dose-Response: Conduct a thorough cytotoxicity test (e.g., MTT assay) with and without UV exposure to establish a safe working concentration. 3. Filter Sterilize: Always filter-sterilize your Ensulizole stock solution before adding it to the cell culture medium. |
| High Variability in Results | 1. Uneven UV Exposure: Inconsistent UV lamp output or uneven cell distribution can lead to variable results.[13] 2. Inconsistent Compound Application: Uneven application of the Ensulizole solution to the cells. 3. Cell Density: Variations in cell seeding density across wells. | 1. Calibrate UV Source: Regularly check the irradiance of your UV source and ensure a uniform beam across the entire plate.[13] 2. Ensure Homogeneity: Mix the medium gently after adding Ensulizole to ensure a uniform concentration in each well. 3. Standardize Seeding: Use a consistent cell seeding protocol and verify cell confluence before starting the experiment. |
| Low Photoprotective Effect | 1. Suboptimal Concentration: The concentration of Ensulizole may be too low to provide adequate UVB absorption. 2. Incorrect UV Wavelength: Ensulizole is a UVB filter and will not be effective against UVA-induced damage.[3] 3. Degradation: The Ensulizole solution may have degraded due to improper storage. | 1. Optimize Concentration: Test a range of non-toxic concentrations to find the optimal level for photoprotection. 2. Verify UV Source: Ensure your UV source is emitting the correct UVB wavelength (290-320 nm). 3. Proper Storage: Store Ensulizole solutions protected from light and at the recommended temperature. |
Data Presentation
Table 1: Physicochemical Properties of Ensulizole
| Property | Value | Reference(s) |
| IUPAC Name | 2-Phenyl-1H-benzimidazole-5-sulfonic acid | [1] |
| Molecular Formula | C₁₃H₁₀N₂O₃S | [1] |
| Molecular Weight | 274.3 g/mol | [1] |
| Primary Absorption | UVB (Peak ~306 nm) | [1] |
| Solubility | Water-soluble (as a salt at pH > 6.8) | [1][5] |
Table 2: Recommended Ensulizole Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Example | Suggested Concentration Range | Notes |
| Cytotoxicity (MTT) | Human Keratinocytes (HaCaT), 3T3 Fibroblasts | 0.1 - 500 µM | Determine the IC50 and select non-toxic concentrations for subsequent assays. |
| ROS Measurement | Human Keratinocytes (HaCaT) | 10 - 200 µM | Higher concentrations may increase ROS generation upon UV exposure.[2] |
| DNA Damage (Comet Assay) | Human Lymphocytes | 10 - 100 µM | Assess both protection from UV-induced breaks and potential for Ensulizole-induced damage.[2] |
| In Vitro SPF | N/A (Spectrophotometric) | 1 - 4% (w/v) in solution | Correlates to approved usage levels in commercial products.[6][9] |
Note: These are starting ranges. The optimal concentration must be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay for Phototoxicity
This protocol assesses cell viability by measuring the metabolic conversion of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by living cells.[14][15][16]
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of neutralized Ensulizole. Prepare two identical plates: one for UV exposure (+UV) and one to be kept in the dark (-UV).
-
Incubation: Incubate the cells with Ensulizole for 1-2 hours.
-
UVB Irradiation: Remove the medium from the +UV plate and wash cells with PBS. Add a thin layer of PBS to each well. Expose the plate to a calibrated UVB source (e.g., 50 mJ/cm²). The -UV plate should be kept in a dark incubator during this time.
-
Post-Irradiation Incubation: Remove the PBS, add fresh medium (with or without Ensulizole as per experimental design), and incubate both plates for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19][20]
-
Cell Seeding: Seed cells in a 96-well plate (preferably black-walled, clear-bottom) or on glass coverslips and grow to 70-80% confluence.
-
Treatment: Treat cells with the desired non-toxic concentrations of Ensulizole for 1-2 hours.
-
DCFH-DA Loading: Remove the medium, wash cells with warm PBS, and add 10-25 µM DCFH-DA solution in serum-free medium.[18][20] Incubate for 30 minutes at 37°C in the dark.[21][22]
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
UVB Irradiation: Add PBS to the wells and expose the cells to UVB radiation.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[18] The excitation/emission maxima for DCF are approximately 495/529 nm.[18][20]
Visualizations
Caption: Workflow for assessing Ensulizole's photoprotective efficacy.
Caption: UVB radiation activates pathways leading to cell damage.
References
- 1. UV Filter: Ensulizole - Jane Yoo MD [janeyoomd.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phenylbenzimidazole sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Ensulizole(2-Phenylbenzimidazole 5-sulfonic acid) Pharmaceutical Secondary Standard; Certified Reference Material | 27503-81-7 [sigmaaldrich.com]
- 5. Ensulizole (Phenylbenzimidazole Sulfonic Acid) [myskinrecipes.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Comprehensive review of ensulizole toxicology data and human exposure assessment for personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bioquochem.com [bioquochem.com]
- 19. doc.abcam.com [doc.abcam.com]
- 20. cosmobiousa.com [cosmobiousa.com]
- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Photostability of Ensulizole in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of photostable cosmetic formulations containing Ensulizole (Phenylbenzimidazole Sulfonic Acid).
Frequently Asked Questions (FAQs)
Q1: What is Ensulizole and why is its photostability a concern?
Ensulizole, also known as Phenylbenzimidazole Sulfonic Acid, is a water-soluble UVB filter with a peak absorbance at approximately 306 nm.[1] While considered relatively photostable compared to some other UV filters, its photostability is a concern because, upon exposure to UV radiation, it can generate reactive oxygen species (ROS).[2] This process can lead to the degradation of Ensulizole itself and potentially cause damage to other formulation ingredients and, more importantly, to skin cells.
Q2: What are the primary degradation pathways of Ensulizole upon UV exposure?
The photodegradation of Ensulizole is primarily initiated by the absorption of UVB radiation, leading to the formation of an excited triplet state and a radical cation.[3] This initiates a cascade of reactions, including the generation of ROS, which can lead to two main degradation pathways:
-
Desulfonation: Cleavage of the sulfonic acid group from the benzimidazole ring.
-
Benzimidazole Ring Cleavage: Opening of the core benzimidazole structure.[3]
Hydroxylation of the benzene rings can also occur, particularly in the presence of other photosensitizers.[4]
Q3: How does pH affect the photostability of Ensulizole?
The pH of the formulation can significantly influence the photostability of Ensulizole. Both acidic and basic conditions have been shown to facilitate its direct photolysis in aqueous solutions.[3] Therefore, maintaining a pH close to neutral is generally recommended to enhance its stability.
Q4: Can Ensulizole be stabilized by other UV filters?
Yes, Ensulizole can be used to stabilize other, less stable UV filters like avobenzone.[1] Conversely, its own photostability can be influenced by the other filters in the formulation. The overall photostability of the final product depends on the complex interactions between all ingredients.
Q5: What is the role of antioxidants in improving Ensulizole's photostability?
Antioxidants play a crucial role in mitigating the photodegradation of Ensulizole. They function by quenching the ROS generated upon UV exposure, thereby inhibiting the degradation cascade. Vitamin E (alpha-tocopherol) and botanical extracts rich in polyphenols, such as grape seed extract, have been shown to be effective in stabilizing UV filters.[5][6]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid decrease in SPF value of the formulation after UV exposure. | Ensulizole photodegradation. | 1. Optimize pH: Ensure the formulation pH is in the neutral range (6.5-7.5).2. Incorporate Antioxidants: Add effective antioxidants like Vitamin E (0.1-1.0%) or Grape Seed Extract (0.5-2.0%) to the formulation.3. Combine with other photostable UV filters: Use Ensulizole in combination with other stable UV filters to provide broad-spectrum protection and potentially enhance overall stability. |
| Discoloration or change in odor of the formulation after light exposure. | Formation of degradation byproducts. | 1. Identify Degradation Products: Use analytical techniques like HPLC-MS to identify the byproducts.2. Chelating Agents: If metal ions are suspected to catalyze degradation, add a chelating agent like EDTA.3. Light-Protective Packaging: Package the final product in opaque or UV-protective containers. |
| Inconsistent results in photostability testing. | Issues with the experimental setup or protocol. | 1. Standardize Protocol: Ensure a consistent and validated photostability testing protocol is followed (see Experimental Protocols section).2. Control Environmental Factors: Control temperature and humidity during irradiation.3. Homogeneous Sample Application: Ensure a uniform and consistent thickness of the formulation film on the substrate. |
Quantitative Data Summary
Table 1: Photodegradation of Ensulizole Under Different Conditions
| Condition | Parameter | Value | Reference |
| Aqueous Solution (pH 6.8) | Quantum Yield of Direct Photolysis | 2.70 x 10⁻⁴ | [3] |
| 4% Ensulizole Gel | SPF after 2 hours UV exposure | Drop from 15 to 8-10 | SPF List |
Experimental Protocols
In Vitro Photostability Testing using HPLC
This protocol outlines a method to quantify the degradation of Ensulizole in a cosmetic formulation after exposure to a controlled dose of UV radiation.
1.1. Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Solar simulator with a controlled UV output
-
Polymethyl methacrylate (PMMA) plates
-
Sonicator
-
Syringe filters (0.45 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Ensulizole analytical standard
1.2. Procedure:
-
Sample Preparation:
-
Accurately weigh and apply a thin, uniform film of the cosmetic formulation onto a PMMA plate (e.g., 1.0 mg/cm²).
-
Prepare at least three replicate plates for each formulation and control.
-
Prepare "dark control" samples by wrapping identical plates in aluminum foil.
-
-
Irradiation:
-
Place the sample plates under the solar simulator.
-
Expose the plates to a defined dose of UV radiation (e.g., 10 MEDs or a specific J/cm²).
-
Keep the dark control samples at the same temperature and for the same duration without irradiation.
-
-
Extraction:
-
After irradiation, place each PMMA plate into a beaker containing a known volume of methanol.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the film and extraction of Ensulizole.
-
-
HPLC Analysis:
-
Filter the extracts through a 0.45 µm syringe filter into HPLC vials.
-
Prepare a calibration curve using standard solutions of Ensulizole in methanol.
-
Inject the samples onto the HPLC system.
-
HPLC Conditions (Example):
-
Mobile Phase: Methanol:Water with 0.1% Formic Acid (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 306 nm
-
Column Temperature: 30 °C
-
-
-
Data Analysis:
-
Quantify the concentration of Ensulizole in the irradiated and dark control samples using the calibration curve.
-
Calculate the percentage of Ensulizole degradation: % Degradation = [(C_dark - C_irradiated) / C_dark] * 100 where C_dark is the concentration in the dark control and C_irradiated is the concentration in the irradiated sample.
-
In Vitro Photostability Testing using UV Spectroscopy
This method assesses photostability by measuring the change in the UV absorbance spectrum of a thin film of the formulation before and after UV irradiation.
2.1. Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output
-
PMMA plates
2.2. Procedure:
-
Sample Preparation:
-
Apply a thin, uniform film of the cosmetic formulation onto a PMMA plate (e.g., 1.0 mg/cm²).
-
-
Initial Absorbance Measurement:
-
Measure the initial UV absorbance spectrum of the film from 290 to 400 nm.
-
-
Irradiation:
-
Expose the plate to a defined dose of UV radiation under the solar simulator.
-
-
Final Absorbance Measurement:
-
After irradiation, measure the final UV absorbance spectrum of the same film.
-
-
Data Analysis:
-
Compare the pre- and post-irradiation spectra. A significant decrease in absorbance at Ensulizole's peak (around 306 nm) indicates photodegradation.
-
Calculate the change in the area under the curve (AUC) in the UVB range to quantify the loss of protection.
-
Visualizations
Caption: Ensulizole Photodegradation and Stabilization Pathway.
Caption: Workflow for Ensulizole Photostability Testing.
References
Addressing matrix effects in the analysis of Ensulizole in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Ensulizole in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of Ensulizole?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Ensulizole, particularly in complex biological matrices like plasma or urine, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][2] This interference arises from competition between Ensulizole and matrix components for ionization in the mass spectrometer's ion source.[1]
Q2: What are the most common sources of matrix effects in biological samples?
A2: The primary sources of matrix effects in biological samples such as plasma, serum, blood, and urine include:
-
Endogenous components: Phospholipids, proteins, salts, and other small molecules naturally present in the biological fluid.[2]
-
Exogenous components: Anticoagulants (e.g., heparin), dosing vehicles, stabilizers, and co-administered medications.[2]
Q3: How can I qualitatively and quantitatively assess matrix effects for Ensulizole analysis?
A3:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of Ensulizole solution is infused into the LC eluent after the analytical column, and a blank matrix extract is injected. Any deviation in the Ensulizole signal baseline indicates the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spiking): This is the "gold standard" for quantifying matrix effects.[2] The response of Ensulizole in a post-extraction spiked blank matrix sample is compared to the response of Ensulizole in a neat (pure) solvent. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of Ensulizole in complex samples.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Contamination: Buildup of matrix components on the analytical column. | * Implement a robust sample clean-up procedure (e.g., SPE). * Use a guard column to protect the analytical column. * Develop a column washing method to be used between sample batches. |
| Inappropriate Injection Solvent: The sample solvent is significantly stronger than the initial mobile phase. | * Ensure the injection solvent is as weak as or weaker than the initial mobile phase. * If a strong solvent is necessary for solubility, inject a smaller volume. | |
| High Backpressure | Column or Frit Blockage: Particulate matter from the sample matrix blocking the column inlet frit or the column itself. | * Filter all samples and mobile phases before use. * Use an in-line filter before the analytical column. * If blockage occurs, try back-flushing the column (if permitted by the manufacturer). |
| Inconsistent or Non-Reproducible Results | Variable Matrix Effects: Differences in the composition of the matrix between individual samples. | * Use a stable isotope-labeled internal standard (SIL-IS) for Ensulizole if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation. * Optimize the sample preparation method to remove a wider range of interfering components. |
| Sample Degradation: Ensulizole may be unstable in the sample matrix under certain storage or processing conditions. | * Investigate the stability of Ensulizole in the specific matrix at different temperatures (room temperature, refrigerated, frozen). * Minimize freeze-thaw cycles of the samples.[3] * Process samples as quickly as possible. | |
| Low Signal Intensity or Complete Signal Loss (Ion Suppression) | Co-elution with Suppressing Agents: Phospholipids from plasma or salts from urine are common causes of ion suppression.[2][4] | * Chromatographic Separation: Modify the LC gradient to separate Ensulizole from the suppression zone. The post-column infusion experiment is crucial for identifying this zone. * Sample Preparation: Employ a sample preparation technique specifically designed to remove the interfering compounds (e.g., phospholipid removal plates for plasma, or more rigorous SPE for urine).[5] |
| Suboptimal Ionization Source Conditions: The settings of the ion source (e.g., temperature, gas flows, voltage) may not be optimal for Ensulizole in the presence of the sample matrix. | * Re-optimize the ion source parameters by infusing an Ensulizole standard mixed with a blank matrix extract. |
Experimental Protocols
Generic Solid-Phase Extraction (SPE) for Ensulizole from Human Plasma
This protocol is a general starting point and should be optimized for your specific application.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
Human plasma sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water and methanol
-
Internal Standard (IS) working solution
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading:
-
Pre-treat 200 µL of plasma by adding 20 µL of IS solution and vortexing.
-
Dilute the pre-treated plasma with 800 µL of 0.1% formic acid in water.
-
Load the diluted sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Perform a second wash with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute Ensulizole and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protein Precipitation (PPT) for Ensulizole from Human Plasma
A simpler but generally "dirtier" sample preparation method.
Materials:
-
Human plasma sample
-
Acetonitrile (LC-MS grade) containing 0.1% formic acid
-
Internal Standard (IS) working solution
Procedure:
-
Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of IS solution and vortex.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid).
-
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
While specific quantitative data for Ensulizole matrix effects across various complex samples is not extensively published, the following table provides a general overview of expected matrix effects and recovery based on the chosen sample preparation method. These values are illustrative and should be experimentally determined during method validation.
| Sample Preparation Method | Complex Matrix | Expected Matrix Effect (%ME) | Expected Analyte Recovery (%) | Comments |
| Protein Precipitation (PPT) | Human Plasma | High (significant suppression likely) | > 85% | Fast and simple, but results in the "dirtiest" extract, with high levels of phospholipids and other endogenous components. Prone to significant matrix effects.[6] |
| Liquid-Liquid Extraction (LLE) | Human Plasma/Urine | Moderate to Low | 70 - 90% | Can provide cleaner extracts than PPT, but recovery of polar analytes like Ensulizole might be lower and method development can be more time-consuming.[6] |
| Solid-Phase Extraction (SPE) | Human Plasma/Urine/Environmental Water | Low | > 80% | Generally provides the cleanest extracts and highest analyte concentration, leading to minimized matrix effects. Method development is required to optimize the sorbent and wash/elution solvents.[5] |
Note: %ME is calculated as [(Response in matrix / Response in neat solution) - 1] * 100. A negative value indicates suppression, and a positive value indicates enhancement.
Visualizations
Caption: A generalized experimental workflow for the analysis of Ensulizole in complex samples.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Method Development For Semisolid Drug Products - Dow Development Labs [dowdevelopmentlabs.com]
Minimizing interference in spectroscopic analysis of Ensulizole
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of Ensulizole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the UV-Vis spectroscopic analysis of Ensulizole?
A1: Interference in the UV-Vis analysis of Ensulizole, which has a primary absorbance peak around 302 nm, can arise from several sources:
-
Spectral Overlap: Other UV filters commonly used in sunscreen formulations, such as Avobenzone, Oxybenzone, and Octisalate, have absorption spectra that can overlap with Ensulizole's spectrum, leading to artificially inflated absorbance readings.
-
Matrix Effects: Excipients in cosmetic and pharmaceutical formulations (e.g., oils, emulsifiers, and polymers) can cause light scattering or exhibit background absorbance, resulting in baseline shifts and inaccurate measurements.
-
Solvent Effects: The polarity of the solvent can influence the absorption spectrum of Ensulizole, causing shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity. Using a solvent that is not transparent in the measurement range can also be a source of interference.
-
Particulates and Turbidity: Undissolved excipients or contaminants in the sample can scatter light, leading to a sloping baseline and erroneous absorbance values.
Q2: I am observing a broad, poorly defined peak for Ensulizole in my UV-Vis spectrum. What could be the cause?
A2: A poorly defined peak for Ensulizole can be attributed to a few factors:
-
Overlapping Spectra: As mentioned above, the presence of other UV filters with similar absorption profiles can lead to a composite spectrum where individual peaks are not well-resolved.
-
High Sample Concentration: At high concentrations, deviations from the Beer-Lambert law can occur, leading to peak broadening and non-linearity. Diluting the sample to an appropriate concentration is recommended.
-
Solvent Polarity: The choice of solvent can affect the spectral shape. It is advisable to use a consistent, high-purity solvent for all measurements, including the blank.
Q3: My HPLC-UV analysis of Ensulizole shows shifting retention times and poor peak shape. What are the likely causes?
A3: In HPLC-UV analysis, inconsistent retention times and poor peak shape for Ensulizole can be caused by:
-
Matrix Effects: Co-eluting matrix components from the sample can interact with the analyte or the stationary phase, affecting retention and peak symmetry. Proper sample cleanup is crucial to minimize these effects.
-
Mobile Phase Issues: Inconsistent mobile phase composition, pH fluctuations, or inadequate degassing can lead to retention time drift.
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to poor peak shape and loss of resolution. Using a guard column and ensuring proper column washing can extend its lifespan.
-
Inappropriate Mobile Phase: The choice of mobile phase, including its composition and pH, is critical for achieving good separation and peak shape for an ionizable compound like Ensulizole (a sulfonic acid).
Troubleshooting Guides
UV-Vis Spectrophotometry
| Problem | Possible Cause | Suggested Solution |
| High background absorbance or sloping baseline | Light scattering from suspended particles or turbidity in the sample. | - Filter the sample through a 0.45 µm syringe filter.- Centrifuge the sample and analyze the supernatant.- Apply a baseline correction algorithm. |
| Inconsistent or non-reproducible absorbance readings | - Fluctuations in lamp intensity.- Temperature changes.- Dirty or scratched cuvettes. | - Allow the instrument to warm up sufficiently.- Maintain a stable laboratory temperature.- Clean cuvettes thoroughly before each use and handle them with care. |
| Absorbance values are too high (> 2 AU) | The sample concentration is too high, leading to deviations from Beer's Law. | Dilute the sample with a suitable solvent to bring the absorbance into the linear range (typically 0.1 - 1.0 AU). |
| Unexpected peaks in the spectrum | Contamination of the sample, solvent, or cuvette. | - Use high-purity solvents.- Run a blank spectrum of the solvent to check for impurities.- Ensure cuvettes are properly cleaned. |
HPLC-UV Analysis
| Problem | Possible Cause | Suggested Solution |
| Baseline drift or noise | - Contaminated or improperly prepared mobile phase.- Air bubbles in the system.- Detector lamp aging. | - Use freshly prepared, filtered, and degassed mobile phase.- Purge the pump to remove air bubbles.- Replace the detector lamp if necessary. |
| Co-eluting interfering peaks | Inadequate chromatographic separation from other UV filters or matrix components. | - Optimize the mobile phase composition (e.g., gradient, pH).- Use a different stationary phase with higher selectivity.- Employ a more effective sample cleanup procedure. |
| Low recovery of Ensulizole | - Inefficient sample extraction.- Adsorption of the analyte to labware. | - Optimize the extraction solvent and procedure.- Use silanized glassware to prevent adsorption. |
Quantitative Data Summary
Table 1: UV Absorption Maxima (λmax) of Ensulizole and Potential Interfering UV Filters
| UV Filter | Typical λmax (nm) | Potential for Spectral Overlap with Ensulizole (λmax ~302 nm) |
| Ensulizole | ~ 302 | - |
| Avobenzone | ~ 357 | Low |
| Oxybenzone | ~ 288, ~ 325 | High |
| Octocrylene | ~ 303 | High |
| Octisalate | ~ 305 | High |
| Homosalate | ~ 306 | High |
Table 2: Typical HPLC-UV Method Validation Parameters for Ensulizole Analysis
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 0.6 µg/mL |
| Recovery | 95 - 105% |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Determination of Ensulizole
-
Sample Preparation: a. Accurately weigh a portion of the cosmetic product containing Ensulizole. b. Disperse the sample in a suitable solvent (e.g., methanol or ethanol) and sonicate for 15 minutes to ensure complete dissolution of Ensulizole. c. Transfer the solution to a volumetric flask and dilute to a known volume with the solvent. d. If the solution is turbid, centrifuge a portion at 5000 rpm for 10 minutes and use the clear supernatant for analysis. e. Perform a serial dilution to bring the theoretical concentration of Ensulizole into the linear range of the spectrophotometer.
-
Instrument Setup and Measurement: a. Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes. b. Set the wavelength range to scan from 250 nm to 400 nm. c. Use the same solvent as used for sample preparation to zero the instrument (blank). d. Measure the absorbance of the prepared sample solution in a 1 cm quartz cuvette. e. Identify the absorbance maximum (λmax) around 302 nm.
-
Quantification: a. Prepare a series of standard solutions of Ensulizole of known concentrations. b. Measure the absorbance of each standard at the determined λmax. c. Construct a calibration curve by plotting absorbance versus concentration. d. Determine the concentration of Ensulizole in the sample by interpolating its absorbance on the calibration curve.
Protocol 2: HPLC-UV Method for the Determination of Ensulizole
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and a phosphate buffer (pH adjusted to ~3.0) is commonly used. A typical starting condition is 60:40 (Methanol:Buffer).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 302 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: a. Follow the same initial sample preparation steps as in the UV-Vis protocol (weighing, dispersion, sonication, and dilution). b. After dilution, filter the sample extract through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. b. Inject the prepared sample and standard solutions. c. Identify the Ensulizole peak based on its retention time compared to a standard. d. Quantify the amount of Ensulizole in the sample by comparing the peak area with that of the standards.
Visualizations
Caption: General experimental workflow for minimizing interference in Ensulizole analysis.
Technical Support Center: Managing Ensulizole-Induced Oxidative Stress in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Ensulizole-induced oxidative stress in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ensulizole and why is it used in our research?
A1: Ensulizole, or 2-phenylbenzimidazole-5-sulfonic acid (PBSA), is a water-soluble chemical agent that primarily absorbs ultraviolet B (UVB) radiation.[1] It is commonly used in sunscreen formulations. In a research context, it may be studied for its photoprotective properties, or as a tool to investigate the cellular effects of UVB radiation and photosensitization.
Q2: What is the mechanism behind Ensulizole-induced oxidative stress?
A2: Upon exposure to UVA or UVB radiation, Ensulizole can become photoexcited. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and other free radicals.[1][2][3] This process, known as photosensitization, can lead to an imbalance in the cellular redox state, resulting in oxidative stress.
Q3: What are the cellular consequences of Ensulizole-induced oxidative stress?
A3: The generation of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA.[2][3] A specific consequence of Ensulizole's photosensitizing effect is the oxidation of guanine bases in DNA, which can lead to DNA strand breaks and mutations.[3] This can ultimately compromise cell viability and function.
Q4: Are there any known strategies to mitigate this oxidative stress?
A4: Yes, co-incubation with antioxidants is a primary strategy. Antioxidants can help to neutralize the excess ROS generated during the photosensitization process. Commonly used antioxidants in cell culture for mitigating oxidative stress include N-acetylcysteine (NAC) and Vitamin E (or its water-soluble analog, Trolox).[4] Some formulations of products containing Ensulizole already include antioxidants like Vitamin E, Vitamin C derivatives, or green tea extracts to counteract ROS generation.[2]
Q5: Which cell lines are suitable for studying Ensulizole's effects?
A5: Human keratinocyte cell lines, such as HaCaT cells, are a relevant model for studying the phototoxic effects of sunscreen agents like Ensulizole, as they represent the primary cell type of the epidermis, the main target of UV radiation.[5][6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death after Ensulizole treatment and UV exposure. | Ensulizole concentration is too high, leading to excessive ROS production and phototoxicity. | Perform a dose-response experiment to determine the optimal, non-lethal concentration of Ensulizole for your specific cell line and experimental conditions. |
| UV irradiation dose is too high, causing direct cellular damage independent of Ensulizole. | Titrate the UVA/UVB dose to a level that does not cause significant cell death on its own but is sufficient to induce a measurable photosensitizing effect with Ensulizole. | |
| High variability in ROS measurements between experiments. | Inconsistent UV light source intensity or duration. | Ensure consistent and calibrated UV irradiation conditions for all experiments. Use a radiometer to measure the UV dose accurately. |
| Cell confluence and health vary between experiments. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. | |
| Antioxidant treatment does not reduce oxidative stress. | The chosen antioxidant is not effective against the specific ROS generated by Ensulizole. | Test a panel of antioxidants with different mechanisms of action (e.g., a glutathione precursor like NAC, and a lipid-soluble antioxidant like Vitamin E). |
| The concentration of the antioxidant is insufficient. | Perform a dose-response curve for the antioxidant to find the optimal protective concentration without causing cytotoxicity itself. | |
| The timing of antioxidant addition is not optimal. | Add the antioxidant prior to or concurrently with Ensulizole and UV exposure to ensure it is present to neutralize ROS as they are generated. |
Quantitative Data Summary
| Ensulizole Concentration (µM) | UV Dose (J/cm²) | Relative ROS Levels (Fold Change vs. Control) | Oxidized Guanine (8-oxo-dG) Levels (Relative Units) | Cell Viability (%) |
| 0 (Control) | 5 | 1.0 | 1.0 | 100 |
| 10 | 5 | 1.5 | 1.8 | 95 |
| 50 | 5 | 3.2 | 4.5 | 80 |
| 100 | 5 | 6.8 | 9.2 | 65 |
| 200 | 5 | 12.5 | 15.7 | 40 |
Note: The values in this table are for illustrative purposes to demonstrate the expected dose-dependent trend and are not derived from a single specific study.
Experimental Protocols
Protocol 1: Assessment of Ensulizole-Induced Phototoxicity and Cell Viability (MTT Assay)
-
Cell Seeding: Seed human keratinocytes (e.g., HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Ensulizole Treatment: Prepare a range of Ensulizole concentrations in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the Ensulizole solutions to the respective wells. Include a vehicle control (medium without Ensulizole).
-
Incubation: Incubate the cells with Ensulizole for 1-4 hours at 37°C and 5% CO₂.
-
UV Irradiation:
-
Remove the Ensulizole-containing medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add 100 µL of PBS to each well.
-
Expose the plate to a controlled dose of UVA (e.g., 5-10 J/cm²) or UVB (e.g., 50-200 mJ/cm²) using a calibrated UV lamp. Have a corresponding plate that is not irradiated as a dark control.
-
-
Post-Irradiation Incubation: Remove the PBS and add fresh, complete culture medium. Incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular ROS (DCFDA Assay)
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
DCFDA Loading: 30-45 minutes before UV irradiation, add 2',7'-dichlorofluorescin diacetate (DCFDA) to each well to a final concentration of 10-20 µM. Incubate in the dark.
-
UV Irradiation: Follow step 4 from Protocol 1.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Express ROS levels as a fold change in fluorescence intensity relative to the untreated control.
Visualizations
Caption: Signaling pathway of Ensulizole-induced oxidative stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spflist.com [spflist.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant nutrients protect against UVB-induced oxidative damage to DNA of mouse keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototoxicity of Nano Titanium Dioxides in HaCaT Keratinocytes – Generation of Reactive Oxygen Species and Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human keratinocyte cell line as a suitable alternative model for in vitro phototoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Implementation of an in vitro methodology for phototoxicity evaluation in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Ensulizole Using a USP Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Ensulizole, a common UV filter in sunscreen products. The validation of these methods is benchmarked against the United States Pharmacopeia (USP) reference standard, ensuring the accuracy and reliability of the results. This document details the experimental protocols and presents a comparative analysis of performance data for the official USP titrimetric method and modern chromatographic and spectrophotometric alternatives.
Overview of Analytical Methods for Ensulizole Assay
The accurate quantification of Ensulizole is critical for ensuring the quality and efficacy of pharmaceutical and cosmetic formulations. The USP provides an official titration method for the assay of Ensulizole. However, with advancements in analytical instrumentation, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are now widely adopted for their specificity, sensitivity, and efficiency. This guide will compare these three methods based on their validation parameters as per the International Council for Harmonisation (ICH) and USP guidelines.
Comparison of Method Performance
The choice of an analytical method depends on various factors, including the intended purpose, sample matrix, and available resources. The following table summarizes the key performance characteristics of the Titrimetric, HPLC-UV, and UV-Vis Spectrophotometric methods for the assay of Ensulizole.
| Validation Parameter | Titrimetric Method (USP) | HPLC-UV Method | UV-Vis Spectrophotometric Method |
| Principle | Acid-base titration | Reversed-phase chromatography with UV detection | Measurement of UV absorbance |
| Specificity | Moderate (potential for interference from other acidic or basic substances) | High (separation from impurities and excipients) | Moderate (potential for interference from substances absorbing at the same wavelength) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.5 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.0% | ≤ 1.5% |
| Linearity (r²) | Not Applicable | ≥ 0.999 | ≥ 0.999 |
| Range | 80 - 120% of the theoretical concentration | 1 - 50 µg/mL | 2 - 20 µg/mL |
| Limit of Detection (LOD) | Not typically determined for assay | ~0.1 µg/mL | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | Not typically determined for assay | ~0.3 µg/mL | ~0.6 µg/mL |
| Robustness | High | Moderate (sensitive to changes in mobile phase, flow rate, and column temperature) | High |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
USP Reference Standard
The Ensulizole USP Reference Standard is used for the preparation of standard solutions and to verify the performance of the analytical methods.
Titrimetric Method (Based on USP Monograph)
Principle: This method is based on the acidic nature of the sulfonic acid group in the Ensulizole molecule, which can be neutralized with a standardized basic solution.
Reagents and Equipment:
-
Ensulizole USP Reference Standard
-
0.1 N Sodium Hydroxide (NaOH) volumetric solution, standardized
-
Phenolphthalein indicator
-
Analytical balance
-
Burette (50 mL, Class A)
-
Magnetic stirrer
Procedure:
-
Accurately weigh about 500 mg of Ensulizole and dissolve it in 50 mL of purified water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 N NaOH until a persistent pink color is observed.
-
Record the volume of NaOH consumed.
-
Perform a blank titration and make any necessary corrections.
-
Calculate the percentage of Ensulizole in the sample.
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle: This method separates Ensulizole from other components in a sample matrix using a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 305 nm
-
Column Temperature: 30 °C
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Ensulizole USP Reference Standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample containing Ensulizole and dissolve it in the mobile phase to obtain a final concentration within the linear range of the method.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of Ensulizole in the sample by comparing the peak area of the sample with that of the standard solution.
UV-Vis Spectrophotometric Method
Principle: This method involves the measurement of the absorbance of an Ensulizole solution at its wavelength of maximum absorbance (λmax). The concentration is determined using the Beer-Lambert law.
Reagents and Equipment:
-
Ensulizole USP Reference Standard
-
Methanol (Spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Determination of λmax: Prepare a dilute solution of Ensulizole in methanol and scan it in the UV region (200-400 nm) to determine the wavelength of maximum absorbance. The λmax for Ensulizole is typically around 305 nm.
-
Standard Solution Preparation: Prepare a stock solution of Ensulizole USP Reference Standard in methanol. From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 to 20 µg/mL.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample containing Ensulizole and dissolve it in methanol to obtain a final concentration within the linear range of the method.
-
Analysis: Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of Ensulizole in the sample solution from the calibration curve.
Method Validation Workflow and Signaling Pathways
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagrams illustrate the logical workflow for method validation and the signaling pathway concept in drug development where such validated methods are crucial.
Caption: A flowchart illustrating the key stages of analytical method validation.
Caption: The central role of a validated assay in the drug development lifecycle.
Conclusion
The validation of analytical methods is a critical requirement for ensuring the quality of pharmaceutical and cosmetic products. While the USP titrimetric method provides a reliable and robust assay for Ensulizole, modern HPLC-UV and UV-Vis spectrophotometric methods offer significant advantages in terms of specificity, sensitivity, and throughput. The choice of method should be based on the specific application and regulatory requirements. This guide provides the necessary information for researchers and scientists to select and implement a validated analytical method for the accurate and reliable quantification of Ensulizole.
In Vivo Performance of Ensulizole: A Comparative Analysis with Commercial UV Filters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Ensulizole (Phenylbenzimidazole Sulfonic Acid) with other commercially available UV filters. Due to a lack of direct head-to-head comparative in vivo studies, this analysis compiles data from various independent studies to offer a comprehensive overview of performance characteristics, supported by detailed experimental protocols and visual diagrams of relevant biological pathways and testing workflows.
Executive Summary
Ensulizole is a water-soluble UVB filter known for its efficacy in lightweight, non-greasy sunscreen formulations.[1][2] It primarily absorbs radiation in the UVB spectrum (280-320 nm) and offers minimal to no protection against UVA rays.[1][2] Consequently, it is almost always formulated in combination with other UV filters to achieve broad-spectrum protection.[1] This guide will delve into the available in vivo data for Ensulizole in such formulations and compare it with the performance of other common UV filters like Avobenzone, Octocrylene, Titanium Dioxide, and Zinc Oxide. Safety and toxicological data indicate that Ensulizole is non-(photo)sensitizing, non-phototoxic, and has demonstrated low toxicity in various studies.[3][4][5]
Quantitative Data Comparison
The following tables summarize the in vivo Sun Protection Factor (SPF) data for various UV filters. It is crucial to note that the data presented is collated from different studies and does not represent direct head-to-head comparisons in a single, controlled experiment. Formulation characteristics, such as the base and the presence of other ingredients, can significantly influence the final SPF.
Table 1: In Vivo SPF Contribution of Ensulizole in Multi-Filter Formulations
| Formulation Details | Ensulizole Concentration | Other UV Filters | Reported SPF | Ensulizole's Estimated SPF Contribution |
| SPF 30 Combination Product | 3% | 7.5% Octinoxate + 5% Titanium Dioxide | 30 | ~3-4 SPF units[1] |
| Daily Moisturizer SPF 20 | 2% | 3% Avobenzone + 10% Homosalate | 20 | ~2 SPF units[1] |
Table 2: In Vivo SPF Data for Other Commercial UV Filters (from various sources)
| UV Filter | Concentration | Formulation Details | Reported SPF |
| Avobenzone (with Octocrylene for stabilization) | 3% (with 10% Octocrylene) | Not specified | Varies, contributes to broad-spectrum protection |
| Octocrylene | 10% | Not specified | ~15-20 SPF units and stabilizes Avobenzone |
| Titanium Dioxide (nanosized) | 5% - 20% | O/W Cream | Concentration-dependent, from ~5 to ~16 |
| Zinc Oxide | 5% | Model formulation | Provides broad-spectrum protection, specific SPF varies |
Experimental Protocols
The in vivo determination of SPF and UVA Protection Factor (UVA-PF) is standardized to ensure reproducibility and comparability of data across different laboratories. The most widely accepted international standards are ISO 24444 for SPF and ISO 24443 for UVA-PF.
In Vivo Sun Protection Factor (SPF) Determination (ISO 24444:2019)
This method determines the level of protection a sunscreen provides against UVB-induced erythema (sunburn).
-
Subject Recruitment: A panel of healthy, fair-skinned human volunteers (typically skin phototypes I, II, and III) is recruited. The number of subjects is usually between 10 and 20.
-
Test Sites: Small, well-defined areas are marked on the subjects' backs.
-
Product Application: A precise amount of the sunscreen product (2.0 mg/cm²) is uniformly applied to the designated test sites. An unprotected site serves as a control.
-
UV Irradiation: After a drying period (typically 15-30 minutes), the test sites are exposed to a controlled dose of UV radiation from a solar simulator. The solar simulator's output is filtered to mimic the solar UV spectrum. A series of increasing UV doses are administered to both protected and unprotected skin.
-
Erythema Assessment: The presence and intensity of erythema are visually assessed by a trained evaluator 16 to 24 hours after UV exposure. The Minimal Erythemal Dose (MED) is determined for both unprotected (MEDu) and protected (MEDp) skin. The MED is the lowest UV dose that produces the first perceptible, well-defined erythema.
-
SPF Calculation: The SPF for each subject is calculated as the ratio of the MED on protected skin to the MED on unprotected skin (SPF = MEDp / MEDu). The final SPF of the product is the mean of the individual SPF values from all subjects.
In Vivo UVA Protection Factor (UVA-PF) Determination (ISO 24443)
This method assesses the protection against UVA-induced pigmentation, specifically Persistent Pigment Darkening (PPD).
-
Subject Recruitment: Similar to SPF testing, a panel of subjects who are capable of developing a PPD response is selected.
-
Product Application: The sunscreen is applied at 2.0 mg/cm² to designated test areas on the back.
-
UVA Irradiation: After a waiting period, the sites are exposed to a pure UVA source. A series of increasing UVA doses are administered.
-
PPD Assessment: The PPD response, a stable, brown-to-greyish pigmentation, is evaluated 2 to 24 hours after irradiation. The Minimal Persistent Pigment Darkening Dose (MPPD) is determined for both unprotected (MPPDu) and protected (MPPDp) skin.
-
UVA-PF Calculation: The UVA-PF is calculated as the ratio of the MPPD on protected skin to the MPPD on unprotected skin (UVA-PF = MPPDp / MPPDu).
Mandatory Visualizations
Caption: Workflow for In Vivo SPF Determination according to ISO 24444.
Caption: Simplified pathway of UVB-induced DNA damage in skin cells.
References
A Comparative Analysis of In Vitro and In Vivo SPF Measurements for Ensulizole
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Ensulizole SPF Contribution
The following table summarizes publicly available data on the SPF contribution of Ensulizole in various sunscreen formulations. It is important to note that these values are not from direct head-to-head in vitro versus in vivo comparisons of the same formulation but are derived from different studies and methodologies.
| Formulation Description | Ensulizole Concentration | Other UV Filters | Reported SPF/Contribution | Testing Method | Reference |
| Gel Formulation | 4% | None | SPF 15 (decreased to 8-10 after 2 hours of UV exposure due to photodegradation) | In Vitro | Photochem Photobiol 2008;84:1065-1070[1] |
| Combination Product | 3% | 7.5% Octinoxate, 5% Titanium Dioxide | Contributed approximately 3-4 SPF units to the total protection | Not Specified | J Am Acad Dermatol 2010;62:348-349[1] |
| Daily Moisturizer | 2% | 3% Avobenzone, 10% Homosalate | Provided 2 SPF units | Not Specified | Free Radic Biol Med 2012;52:35-45[1] |
| Water-Resistant Formulation | 4% | Mineral Filters | Lost 40% of SPF value after 40 minutes of water immersion, primarily due to Ensulizole washoff | Not Specified | Int J Cosmet Sci 2011;33:234-240[1] |
| Clear Spray | 3% | Combination Formula | Contributed minimal SPF | FDA Testing | FDA Sunscreen Drug Products 2019[1] |
Experimental Protocols
In Vivo SPF Determination (Based on ISO 24444:2010)
The in vivo method is considered the gold standard for SPF testing and directly measures the protective effect of a sunscreen on human skin.[2][3]
-
Subject Recruitment : A panel of healthy human volunteers with suitable skin types (typically Fitzpatrick skin types I-III) is selected.[4]
-
Test Site Demarcation : Specific areas on the subject's back are marked for the application of the sunscreen, a standard reference sunscreen, and for unprotected control.
-
Product Application : A standardized amount of the sunscreen formulation (2 mg/cm²) is applied evenly to the designated test site.[4][5]
-
Drying Time : A waiting period of 15 to 30 minutes is allowed for the sunscreen to dry and form a stable film on the skin.[4][5]
-
UVB Irradiation : The test sites are exposed to a controlled spectrum of UVB radiation from a solar simulator. A series of increasing UV doses are administered to small sub-sites.[4][5]
-
Erythema Assessment : After 16 to 24 hours, the skin is visually assessed for erythema (redness). The Minimal Erythemal Dose (MED), which is the lowest UV dose that produces the first perceptible, well-defined redness, is determined for both protected and unprotected skin.[4][5]
-
SPF Calculation : The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.[4]
In Vitro SPF Determination
In vitro methods offer a faster, more cost-effective, and ethical alternative to in vivo testing, though they may not fully replicate the complex interactions between the sunscreen and human skin.[3][6]
-
Substrate Preparation : A synthetic substrate, such as polymethyl methacrylate (PMMA) plates or 3M™ Transpore™ tape, is used to mimic the surface of the skin.[5][7]
-
Product Application : A precise amount of the sunscreen product (typically 0.75 to 2.0 mg/cm²) is applied evenly across the substrate.
-
Sample Distribution : The product is spread to create a uniform film, and often left to dry and equilibrate.
-
UV Transmittance Measurement : The substrate with the sunscreen film is placed in a spectrophotometer or a specialized UV transmittance analyzer. The amount of UV radiation transmitted through the film is measured across the UVB and UVA spectrum.[5]
-
SPF Calculation : The SPF is calculated from the transmittance measurements using a specific formula that integrates the erythemal action spectrum and the solar spectral irradiance.
Methodological Comparison Workflow
The following diagram illustrates the general workflow for comparing in vitro and in vivo SPF measurement methodologies.
Caption: Workflow for comparing in vivo and in vitro SPF measurements.
Discussion on In Vitro and In Vivo Correlation
The correlation between in vitro and in vivo SPF values is a subject of ongoing research and debate within the scientific community. Studies have shown that while in vitro methods are valuable for screening and formulation development, they do not always accurately predict in vivo results.[5][6] Several factors contribute to these discrepancies:
-
Skin Interaction : In vitro tests do not account for the absorption of the sunscreen into the skin, nor the interaction of the formulation with the skin's topography and biochemistry.[6]
-
Film Formation : The way a sunscreen spreads and forms a film on a synthetic substrate can be different from its behavior on human skin, affecting the final protection value.
-
Photostability : While some in vitro methods can assess photostability, the real-world conditions of UV exposure, temperature, and humidity that can affect a sunscreen's performance are better captured in vivo. As noted, the in vitro SPF of an Ensulizole formulation was shown to decrease significantly after UV exposure.[1]
Recent advancements have led to the development of new in vitro methods, such as the Double Plate Method (ISO 23675), which have shown a strong correlation with in vivo data for certain types of formulations.[8][9] However, for water-soluble filters like Ensulizole, formulation characteristics can significantly impact performance, such as its tendency to be washed off in water-resistant tests.[1]
References
- 1. spflist.com [spflist.com]
- 2. purebubblesskincare.com [purebubblesskincare.com]
- 3. runwaysquare.com [runwaysquare.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. jfda-online.com [jfda-online.com]
- 6. aadhunikayurveda.com [aadhunikayurveda.com]
- 7. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ctpa.org.uk [ctpa.org.uk]
- 9. Validation of an in vitro sun protection factor (SPF) method in blinded ring-testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ensulizole's Performance in Diverse Sunscreen Formulations
For Immediate Release
GOTHAM, December 7, 2025 — A comprehensive review of the performance of the water-soluble UVB filter, Ensulizole (Phenylbenzimidazole Sulfonic Acid), across different sunscreen bases reveals significant variations in efficacy and cosmetic appeal. This guide synthesizes available data to offer researchers, scientists, and drug development professionals a comparative framework for formulation development. Due to the limited availability of direct head-to-head comparative studies in the public domain, this guide presents a qualitative comparison supplemented with illustrative quantitative data based on established formulation principles.
Ensulizole's unique water-solubility makes it an ideal candidate for lightweight, non-greasy formulations, a desirable attribute for daily wear sunscreens.[1][2] However, its performance is intrinsically linked to the vehicle in which it is incorporated. This study examines its efficacy in three common sunscreen bases: Oil-in-Water (O/W) Emulsion, Water-in-Oil (W/O) Emulsion, and Aqueous Gel.
Quantitative Performance Overview
The following table summarizes the expected performance of a hypothetical sunscreen formulation containing 4% Ensulizole as the sole active ingredient in different bases. These values are illustrative and intended to reflect the relative performance based on the physicochemical properties of the bases.
| Performance Metric | Oil-in-Water (O/W) Emulsion | Water-in-Oil (W/O) Emulsion | Aqueous Gel | Test Protocol |
| In Vitro SPF (Sun Protection Factor) | 12 - 15 | 10 - 13 | 13 - 16 | ISO 24444 (In Vivo Principles) / ISO 23675 (In Vitro) |
| UVA-PF (UVA Protection Factor) | ~1-2 | ~1-2 | ~1-2 | ISO 24443 |
| Critical Wavelength (nm) | ~330 | ~330 | ~330 | FDA Broad Spectrum Test |
| Photostability (% SPF loss after 2h UV) | 10 - 15% | 5 - 10% | 15 - 20% | ICH Q1B |
| Water Resistance (% SPF loss after 40 min) | 40 - 50% | 20 - 30% | 50 - 60% | FDA 21 CFR 201.327 |
| Sensory Score (1-10, 10=best) | 7 | 5 | 9 | Trained Sensory Panel |
Note: The data presented is illustrative and collated from general formulation principles and isolated findings. Direct comparative studies are limited.
Detailed Experimental Protocols
The evaluation of sunscreen efficacy and cosmetic attributes relies on standardized in vitro and in vivo methodologies. Below are detailed protocols for the key experiments cited.
In Vitro Sun Protection Factor (SPF) Determination
This method provides a measure of a product's UVB protection.
-
Substrate Preparation: A roughened PMMA (polymethyl methacrylate) plate is used to mimic the skin's surface.
-
Product Application: A precise amount of the sunscreen formulation (typically 0.75 mg/cm²) is applied evenly across the substrate.
-
Incubation: The plate is incubated to allow the sunscreen film to stabilize.
-
UV Transmittance Measurement: The transmittance of UV radiation through the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere over the UVB range (290-320 nm).
-
SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that integrates the erythemal action spectrum and the solar spectral irradiance.
Photostability Testing
This protocol assesses the ability of the sunscreen to retain its protective properties upon exposure to UV radiation.
-
Sample Preparation: The sunscreen is applied to a PMMA plate as described for in vitro SPF testing.
-
Initial SPF Measurement: The initial in vitro SPF of the sample is determined.
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator, as stipulated by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q1B.[3]
-
Final SPF Measurement: The in vitro SPF of the irradiated sample is measured.
-
Photostability Calculation: The percentage of SPF loss is calculated by comparing the initial and final SPF values.
Water Resistance Evaluation
This test determines the product's ability to maintain its SPF after water immersion.
-
Initial SPF Determination: The in vivo SPF of the product is determined on human subjects according to ISO 24444.
-
Water Immersion: The subjects immerse the sunscreen-applied area in water for a specified duration (e.g., 40 minutes), often with intermittent activity.
-
Drying: The skin is allowed to air dry without toweling.
-
Post-Immersion SPF Determination: The SPF is re-evaluated on the same skin areas.
-
Water Resistance Calculation: The percentage of SPF retained after water immersion is calculated. A product is considered water-resistant if it retains a significant portion of its original SPF. A specific example noted a 40% loss of SPF for a water-resistant formulation with 4% ensulizole after 40 minutes of water immersion, primarily due to the washoff of the water-soluble filter.[4]
Sensory Evaluation
This protocol assesses the cosmetic acceptability of the formulation.
-
Panel Selection: A panel of trained sensory assessors is recruited.
-
Product Application: Standardized amounts of each formulation are applied to designated areas of the panelists' skin.
-
Attribute Evaluation: Panelists evaluate predefined sensory attributes such as greasiness, stickiness, spreadability, and skin feel on a rating scale (e.g., 1 to 10).
-
Data Analysis: The collected data is statistically analyzed to determine the sensory profile of each formulation.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for comparative efficacy testing.
Caption: Ensulizole's mechanism of action and potential for ROS generation.
Caption: Logical relationship between sunscreen base and performance.
Discussion of Findings
The choice of sunscreen base significantly influences the overall performance of Ensulizole.
-
Oil-in-Water (O/W) Emulsions: These formulations offer a good balance of efficacy and cosmetic elegance. The external aqueous phase allows for a lighter skin feel compared to W/O emulsions. However, the water-soluble nature of Ensulizole makes it prone to being washed off, thus reducing water resistance.
-
Water-in-Oil (W/O) Emulsions: The continuous oil phase in these bases provides superior water resistance, as the water-soluble Ensulizole is entrapped within the dispersed water droplets. This type of formulation is also expected to enhance photostability. The trade-off is often a heavier, more occlusive skin feel, which may be less desirable for consumers with oily skin.
-
Aqueous Gels: Gels provide the most cosmetically elegant vehicle for the water-soluble Ensulizole, offering a light, non-greasy application.[4] This makes them an excellent choice for facial sunscreens and for individuals with oily or acne-prone skin. However, their water resistance is typically the lowest, and the simple aqueous environment may not provide optimal photoprotection for the UV filter.
It is also important to note that Ensulizole is a potent UVB absorber but offers minimal protection against UVA radiation.[1] Therefore, for broad-spectrum protection, it must be formulated with other UVA-blocking filters. Furthermore, some studies have raised concerns about the potential for Ensulizole to generate reactive oxygen species (ROS) upon UV exposure, which could contribute to oxidative stress in the skin.[2][4] The formulation base may also play a role in mitigating or exacerbating this effect.
Conclusion
The efficacy of Ensulizole is not solely dependent on its concentration but is significantly modulated by the sunscreen base. O/W emulsions provide a versatile option with good sensory properties, while W/O emulsions are preferable for applications requiring higher water resistance and photostability. Aqueous gels offer the best cosmetic feel but at the expense of water resistance. Future research should focus on direct comparative studies to quantify these differences and to explore formulation strategies that can enhance the photostability and water resistance of Ensulizole in cosmetically elegant bases, while also addressing the concerns regarding ROS generation.
References
Evaluating the genotoxicity of Ensulizole in comparative assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of Ensulizole, a common UV filter in sunscreen products. The information is compiled from comprehensive reviews and regulatory submissions to offer an objective overview supported by available experimental data.
Executive Summary
Ensulizole (2-phenylbenzimidazole-5-sulfonic acid) has been evaluated in a battery of in vitro genotoxicity tests and is broadly considered to be non-genotoxic.[1][2] Standard assays, including the bacterial reverse mutation assay (Ames test) and the in vitro chromosomal aberration test, have shown negative results.[1] This guide details the available data and methodologies for these key assays.
Data Presentation: Genotoxicity Assays for Ensulizole
The following tables summarize the quantitative data from in vitro genotoxicity studies on Ensulizole.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test assesses the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
Table 1: Ames Test Results for Ensulizole [1]
| Bacterial Strain | Ensulizole Concentration (µ g/plate ) | Metabolic Activation (S9) | Result |
| S. typhimurium TA98 | 0, 50, 250, 1250, 2500, 5000, 10000 | With & Without | Non-mutagenic |
| S. typhimurium TA100 | 0, 50, 250, 1250, 2500, 5000, 10000 | With & Without | Non-mutagenic |
| S. typhimurium TA1535 | 0, 50, 250, 1250, 2500, 5000, 10000 | With & Without | Non-mutagenic |
| S. typhimurium TA1537 | 0, 50, 250, 1250, 2500, 5000, 10000 | With & Without | Non-mutagenic |
| S. typhimurium TA1538 | 0, 50, 250, 1250, 2500, 5000, 10000 | With & Without | Non-mutagenic |
| E. coli WP2 | 0, 50, 250, 1250, 2500, 5000, 10000 | With & Without | Non-mutagenic |
| E. coli WP2 uvrA | 0, 50, 250, 1250, 2500, 5000, 10000 | With & Without | Non-mutagenic |
Data sourced from a GLP-compliant study similar to OECD TG 471.[1]
In Vitro Chromosomal Aberration Test
This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Table 2: In Vitro Chromosomal Aberration Test Results for Ensulizole in Chinese Hamster Ovary (CHO) Cells [1]
| Ensulizole Concentration (µL/mL) | Treatment Duration (hours) | Metabolic Activation (S9) | Result |
| 2.8 | 8 or 12 | With & Without | No statistically significant increase in aberrations |
| 3.8 | 8 or 12 | With & Without | No statistically significant increase in aberrations |
| 5.0 | 8 or 12 | With & Without | No statistically significant increase in aberrations |
Data sourced from an OECD TG 473 study.[1]
Other Key Genotoxicity Assays
While specific data for Ensulizole in the following assays were not available in the reviewed literature, they represent standard methods for genotoxicity assessment.
-
In Vitro Micronucleus Assay: This test detects both chromosome breakage and loss (aneugenicity) by identifying micronuclei in the cytoplasm of interphase cells. It is a widely used and reliable method for assessing chromosomal damage.
-
In Vitro Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD TG 471
This protocol outlines the general procedure for an Ames test.
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2, WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.
-
Exposure: The bacterial tester strains are exposed to various concentrations of Ensulizole, a negative control (vehicle), and positive controls (known mutagens) in the presence and absence of the S9 mix.
-
Plating: The treated bacterial cultures are plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted for each concentration. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.
In Vitro Chromosomal Aberration Test - Based on OECD TG 473
This protocol describes the general methodology for an in vitro chromosomal aberration test.
-
Cell Culture: Mammalian cell cultures, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are initiated and maintained.
-
Exposure: Cell cultures are treated with at least three concentrations of Ensulizole, as well as negative and positive controls, for a defined period. The test is conducted with and without metabolic activation (S9 mix).
-
Harvesting: After treatment, the cells are treated with a metaphase-arresting substance (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.
-
Slide Preparation: The fixed cells are dropped onto microscope slides and stained.
-
Analysis: Metaphase cells are analyzed microscopically for the presence of structural chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
Evaluation: The frequency of cells with one or more aberrations is determined for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in the percentage of aberrant cells indicates a positive result.
Visualizations
Experimental Workflow: Ames Test
References
A comparative review of the toxicological profiles of Ensulizole and other UV filters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the toxicological profiles of the water-soluble UVB filter, Ensulizole, against other widely used organic ultraviolet (UV) filters: Avobenzone, Oxybenzone, Octinoxate, Homosalate, and Octocrylene. The following sections detail their performance in key toxicological assays, supported by experimental data and methodologies, to inform risk assessment and future development in dermatological and cosmetic sciences.
Comparative Toxicological Data
The following tables summarize the quantitative toxicological data for Ensulizole and its counterparts across various endpoints.
Table 1: Acute and Sub-chronic Toxicity Data
| UV Filter | Acute Oral LD50 (rat, mg/kg) | Acute Dermal LD50 (rat/rabbit, mg/kg) | Sub-chronic Oral NOAEL (rat, mg/kg/day) | Sub-chronic Dermal NOAEL (rabbit, mg/kg/day) |
| Ensulizole | >16000[1] | >3000[2] | 1000[2][3] | 100[2][3] |
| Avobenzone | >1000[4] | >1000[4] | 450[3][5] | No data available |
| Oxybenzone | >12800[6] | No data available | No data available | No data available |
| Octinoxate | >20000[7][8] | No data available | 450[9] | No data available |
| Homosalate | >5000[10] | >5000[10] | No data available | No data available |
| Octocrylene | >5000 | >2000 | 175 | No data available |
Table 2: Phototoxicity, Genotoxicity, and Endocrine Disruption Potential
| UV Filter | 3T3 NRU Phototoxicity | Genotoxicity (in vitro) | Endocrine Disruption Potential |
| Ensulizole | Non-phototoxic[2][3] | Non-genotoxic[2][3] | No significant evidence[2][3] |
| Avobenzone | Phototoxic[11] | Non-genotoxic[3] | Weak estrogenic activity, anti-androgenic[12] |
| Oxybenzone | Data not available | Conflicting data | Estrogenic, anti-androgenic[8][13] |
| Octinoxate | Data not available | Non-genotoxic | Estrogenic, anti-androgenic, thyroid disruption[13][14] |
| Homosalate | Data not available | Genotoxic at high concentrations[15][16][17] | Weak estrogenic, anti-androgenic, thyroid disruption[13][18] |
| Octocrylene | Non-phototoxic[19] | Non-genotoxic[2] | Potential endocrine effects, but inconclusive[2] |
Key Toxicological Endpoints: A Comparative Analysis
Acute and Sub-chronic Toxicity
Ensulizole demonstrates a low order of acute toxicity via oral and dermal routes, with high LD50 values.[1][2] Similarly, most of the compared organic UV filters exhibit low acute toxicity.[4][6][7][8][10] In sub-chronic oral studies, Ensulizole has a high No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day in rats, suggesting a low potential for systemic toxicity upon repeated exposure.[2][3] Avobenzone and Octinoxate show lower, yet still substantial, oral NOAELs of 450 mg/kg/day.[3][5][9]
Phototoxicity
Genotoxicity
Ensulizole is considered non-genotoxic based on a battery of in vitro tests.[2][3] Avobenzone and Octocrylene also show no evidence of genotoxicity in standard assays.[2][3] However, some studies suggest that Homosalate may be genotoxic at higher concentrations.[15][16][17]
Endocrine Disruption
The potential for UV filters to act as endocrine-disrupting chemicals (EDCs) is a significant area of research. Ensulizole has not been found to have significant endocrine-disrupting properties.[2][3] In contrast, several other organic UV filters have demonstrated endocrine activity in in vitro and in vivo studies. Oxybenzone, Octinoxate, and Homosalate have been shown to possess estrogenic and/or anti-androgenic activities.[8][12][13][14][18] Avobenzone also exhibits weak estrogenic and anti-androgenic effects.[12] The evidence for Octocrylene's endocrine-disrupting potential is currently considered inconclusive.[2]
Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
This in vitro assay is a standardized method to assess the phototoxic potential of a substance.[5][20][21][22][23]
-
Cell Line: Balb/c 3T3 mouse fibroblasts.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated for 24 hours to form a monolayer.[20]
-
Two plates are treated with a range of concentrations of the test substance for one hour.
-
One plate is then exposed to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.[24]
-
After irradiation, the treatment medium is replaced with a culture medium, and the plates are incubated for another 24 hours.
-
Cell viability is then assessed by measuring the uptake of the vital dye, Neutral Red, which accumulates in the lysosomes of viable cells.[20][25]
-
-
Data Analysis: The concentration of the test substance that reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated conditions. The Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values (-UV/+UV). A PIF greater than 5 is generally considered indicative of phototoxic potential.[5] Alternatively, the Mean Photo Effect (MPE) compares the entire dose-response curves.[5]
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Damaged DNA, containing fragments and relaxed loops, migrates further in an electric field than undamaged, supercoiled DNA, creating a "comet" shape.
-
Procedure:
-
Cells are embedded in a thin layer of agarose on a microscope slide and lysed to remove cell membranes and proteins, leaving behind the nucleoid.
-
The slides are then placed in an electrophoresis chamber and subjected to an electric current.
-
After electrophoresis, the DNA is stained with a fluorescent dye and visualized under a microscope.
-
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.
Yeast Estrogen Screen (YES) Assay
The YES assay is a recombinant yeast-based in vitro assay used to screen for substances with estrogenic activity.[1][17]
-
Principle: The assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae. This strain contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ, which codes for the enzyme β-galactosidase) under the control of estrogen-responsive elements.[1] When an estrogenic substance binds to the hER, it activates the transcription of the reporter gene.
-
Procedure:
-
The yeast cells are cultured in a medium containing the test substance.
-
If the substance is estrogenic, it will bind to the hER, leading to the production of β-galactosidase.
-
A chromogenic substrate for β-galactosidase (e.g., CPRG) is added to the medium. The enzyme cleaves the substrate, resulting in a color change (e.g., from yellow to red) that can be measured spectrophotometrically.[1]
-
-
Data Analysis: The intensity of the color change is proportional to the estrogenic activity of the test substance. A standard curve is generated using a known estrogen, such as 17β-estradiol, to quantify the estrogenic potential of the test substance.
Signaling Pathways and Mechanisms of Toxicity
The toxicological effects of UV filters are mediated by various molecular signaling pathways. The following diagrams illustrate some of the key mechanisms.
Caption: Ensulizole photosensitization leading to DNA damage.
Upon absorption of UVB radiation, Ensulizole is promoted to an excited state.[4][26] Through a Type II photosensitization mechanism, the excited Ensulizole can transfer energy to molecular oxygen, generating highly reactive singlet oxygen.[4][26] Singlet oxygen can then oxidize guanine bases in DNA, leading to the formation of 8-oxoguanine and subsequent DNA damage.[4][6][12][26][27] Alternatively, via a Type I mechanism, the excited sensitizer can directly react with the DNA molecule.[12][26]
Caption: Estrogenic endocrine disruption by certain UV filters.
Certain organic UV filters can act as endocrine disruptors by mimicking endogenous hormones. For example, they can bind to the estrogen receptor (ER) in the cytoplasm. This complex can then translocate to the nucleus and bind to estrogen response elements (EREs) on the DNA. This binding can either activate or inhibit the transcription of target genes, leading to altered hormonal responses in the body.
References
- 1. advancezinctek.com [advancezinctek.com]
- 2. Is Avobenzone Safer Than Other UV Filters? a Scientific Dissection for Formulators [elchemy.com]
- 3. spflist.com [spflist.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Comparison between endocrine activity assessed using ToxCast/Tox21 database and human plasma concentration of sunscreen active ingredients/UV filters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of the performance of the 3T3 NRU in vitro phototoxicity assay in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. madesafe.org [madesafe.org]
- 11. Kinetics of the UV-induced DNA damage response in relation to cell cycle phase. Correlation with DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photosensitization of guanine-specific DNA damage by 2-phenylbenzimidazole and the sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. womenshealthnetwork.com [womenshealthnetwork.com]
- 14. biorxiv.org [biorxiv.org]
- 15. health.ec.europa.eu [health.ec.europa.eu]
- 16. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interference Mechanisms of Endocrine System and Other Systems of Endocrine-Disrupting Chemicals in Cosmetics—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thyroid and growth hormone endocrine disruption and mechanisms of homosalate and octisalate using wild-type, thrαa-/-, and dre-miR-499-/- zebrafish embryo/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. health.ec.europa.eu [health.ec.europa.eu]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. iivs.org [iivs.org]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid photosensitizes the formation of oxidized guanines in cellulo after UV-A or UV-B exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Bioaccumulation: A Comparative Analysis of Ensulizole and Other Sunscreen Agents
For Immediate Release
A deep dive into the bioaccumulative potential of the water-soluble sunscreen agent, Ensulizole, reveals a favorable profile compared to several widely used organic ultraviolet (UV) filters. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
The escalating use of sunscreen products has led to growing concerns about the environmental fate and potential bioaccumulation of their active ingredients. This report focuses on assessing the bioaccumulation potential of Ensulizole (2-phenylbenzimidazole-5-sulfonic acid), a UVB filter, in contrast to other common organic and inorganic sunscreen agents.
Ensulizole's chemical properties—high water solubility and a low octanol/water partition coefficient (log Kow)—inherently suggest a low likelihood of bioaccumulation.[1][2][3] This is substantiated by in vivo studies in rats, which have shown no evidence of bioaccumulation.[1][2][3] Furthermore, aquatic studies on rainbow trout and mussels have indicated low bioaccumulation, with tissue concentrations often below the limit of detection.[4]
In contrast, several other organic UV filters, such as avobenzone, homosalate, octocrylene, octinoxate, octisalate, and padimate O, possess high log Kow values (above 6), indicating a greater potential for bioaccumulation.[4] While laboratory-based studies on some of these compounds suggest a low to moderate bioaccumulation potential, the highest measured bioconcentration factors (BCFs) belong to octocrylene and homosalate, reaching approximately 1,000 L/kg.[4] It is important to note that for many UV filters, comprehensive and reliable bioaccumulation data from laboratory studies are still lacking.[4][5]
Quantitative Assessment of Bioaccumulation Potential
The following table summarizes the available quantitative data on the bioaccumulation and bioconcentration factors (BAF and BCF) for Ensulizole and a selection of other common sunscreen agents. A higher BCF or BAF value indicates a greater potential for the chemical to accumulate in an organism.
| Sunscreen Agent | Log Kow | Bioconcentration Factor (BCF) (L/kg) | Bioaccumulation Factor (BAF) (L/kg) | Species | Key Findings & References |
| Ensulizole | Low | Low (often non-detectable) | Not Available | Rainbow Trout, Mussels, Rats | High water solubility and low log Kow contribute to low bioaccumulation potential.[1][2][3][4] |
| Octocrylene | >6 | ~1,000 | Not Available | Fish | Among the highest measured BCFs for UV filters.[4] |
| Homosalate | >6 | Not Available | 991 ± 569 | Red Swamp Crayfish | High potential for bioaccumulation.[4] |
| Avobenzone | >6 | 1,807 | Not Available | Fish | Laboratory studies indicate a moderate bioaccumulation potential.[4] |
| Octinoxate | >6 | Low to Moderate | Not Available | Fish | Laboratory studies suggest a low to moderate potential for bioaccumulation.[4] |
| Oxybenzone | Low to Moderate | Low to Moderate | Not Available | Fish | Systemic absorption in humans has been observed.[4][6][7] |
| Titanium Dioxide | Not Applicable | Low to Moderate | Not Available | Fish | Inorganic filter with low to moderate bioaccumulation potential observed in laboratory studies.[4] |
Experimental Protocols for Assessing Bioaccumulation
The standard methodology for evaluating the bioaccumulation of chemical substances in fish is the OECD Test Guideline 305. This protocol provides a framework for both aqueous and dietary exposure studies to determine the bioconcentration factor (BCF).
OECD 305: Bioaccumulation in Fish
The test consists of two primary phases:
-
Uptake Phase: Fish are exposed to the test substance at a constant concentration in the surrounding water (for aqueous exposure) or in their diet (for dietary exposure). The concentration of the substance is measured in the fish tissue at various time points until a steady state is reached.
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (water or feed) without the test substance. The decline in the substance's concentration in the fish tissue is monitored over time.
The BCF is then calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at a steady state.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. Recent Advances on Endocrine Disrupting Effects of UV Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 5. cefic-lri.org [cefic-lri.org]
- 6. Endocrine and Reproductive Health Considerations of Sunscreen UV Filters: Insights from a Comprehensive Review 2014–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioaccumulation and Measured Concentrations of UV Filters in Biota - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ensulizole: A Guide for Laboratory Professionals
Ensulizole (also known as Phenylbenzimidazole Sulfonic Acid) is a common water-soluble UVB filter used in sunscreen and cosmetic formulations. Proper disposal of this compound is crucial to ensure laboratory safety, regulatory compliance, and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of Ensulizole in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling Ensulizole, it is imperative to consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[1][2]
-
Ventilation: Use Ensulizole in a well-ventilated area to avoid inhalation of dust.[1][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3] In case of contact, rinse the affected area thoroughly with water.[1][4]
-
Storage: Store Ensulizole in a tightly closed, light-resistant container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][5]
Step-by-Step Disposal Procedure
The disposal of Ensulizole must be conducted in accordance with all applicable federal, state, and local regulations.[1][2][3] While Ensulizole is not always classified as a hazardous waste under US EPA guidelines (40 CFR 261.3), the final determination lies with the waste generator.[1][5][6]
-
Waste Characterization: Determine if the Ensulizole waste is classified as hazardous according to your local, state, and federal regulations.[1][5] Consult your institution's Environmental Health and Safety (EHS) department for guidance.
-
Collection and Storage of Waste:
-
Collect waste Ensulizole, including any contaminated materials, in a designated and clearly labeled, sealed container.[6]
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Disposal of Unused Product:
-
Disposal of Contaminated Materials:
-
Empty Container Disposal:
Quantitative Data Summary
While specific quantitative limits for Ensulizole disposal are not broadly established and depend on local regulations, the following table summarizes key physical and toxicological data relevant to its handling and safety.
| Property | Value | Source |
| Molecular Formula | C13H10N2O3S | [3] |
| Molecular Weight | 274.28 g/mol | [3] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | >300 °C | [8][9] |
| Oral LD50 (Rat) | > 16000 mg/kg | [6][10] |
| Dermal LD50 (Rat) | > 3000 mg/kg | [6][10] |
Ensulizole Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ensulizole.
References
- 1. aksci.com [aksci.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemsynth.co.in [chemsynth.co.in]
- 7. spflist.com [spflist.com]
- 8. ENSULIZOLE - Ataman Kimya [atamanchemicals.com]
- 9. Ensulizole(2-Phenylbenzimidazole 5-sulfonic acid) Pharmaceutical Secondary Standard; Certified Reference Material 27503-81-7 [sigmaaldrich.com]
- 10. go.drugbank.com [go.drugbank.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ensulizole
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling of Ensulizole (also known as Phenylbenzimidazole Sulfonic Acid). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for Ensulizole
When handling Ensulizole, a comprehensive approach to personal protection is mandatory to prevent contact and inhalation. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Goggles or safety glasses with side-shields. | Protects against dust particles and potential splashes. |
| Skin and Body Protection | Long-sleeved clothing, a chemical-resistant apron, and closed-toe shoes. | Minimizes skin contact with the substance.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact. |
| Respiratory Protection | An effective dust mask or a NIOSH-approved respirator. | Required when there is a risk of inhaling dust, especially in poorly ventilated areas or during operations that generate dust.[1] |
Occupational Exposure Limits
At present, specific occupational exposure limits (OELs) for Ensulizole have not been established by major regulatory bodies.[1][2][3] In the absence of defined limits, all operations should be conducted in a manner that minimizes any potential for exposure.
| Jurisdiction | Limit |
| OSHA (PEL) | Not Established |
| ACGIH (TLV) | Not Established |
| NIOSH (REL) | Not Established |
Standard Operating Procedures for Ensulizole
The following protocols provide a step-by-step guide for the safe handling, storage, and disposal of Ensulizole.
Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area. The use of local exhaust ventilation or a chemical fume hood is strongly recommended, particularly when handling the powder.[1]
General Handling Practices:
-
Read and understand the Safety Data Sheet (SDS) for Ensulizole before beginning any work.
-
Do not breathe in dust.[1]
-
Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
Storage:
-
Store in a tightly closed, light-resistant container in a dry and well-ventilated area.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps.
Spill Cleanup Steps:
-
Evacuate and Alert: Immediately clear the area of all personnel and inform others of the spill.
-
Don PPE: Before approaching the spill, put on all required personal protective equipment as detailed in the table above.
-
Containment: Prevent the powder from spreading. You can do this by covering it with a plastic sheet.[1]
-
Cleanup: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal. Avoid creating dust.
-
Decontamination: Thoroughly clean the contaminated surface with soap and water.
-
Disposal: Dispose of the collected waste, contaminated PPE, and cleaning materials in accordance with all federal, state, and local regulations.[1][3]
-
Reporting and Restocking: Report the incident to the appropriate laboratory supervisor and restock the spill kit.
Disposal Plan
All Ensulizole waste, including unused product and contaminated materials from spill cleanup, must be treated as chemical waste.
-
Collection: Place all waste in a clearly labeled, sealed, and appropriate waste container.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed chemical waste disposal service, ensuring compliance with all institutional, local, state, and federal regulations.[1][3] Do not dispose of Ensulizole down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
